5,8-Dichloroquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,8-dichloroquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEBWUNAQGUAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870759 | |
| Record name | 5,8-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5,8-Dichloroquinoline (CAS No. 703-32-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,8-Dichloroquinoline, a halogenated derivative of the quinoline heterocyclic system, is a compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, combined with the electronic modifications induced by the two chlorine atoms, imparts unique chemical and physical properties. This guide provides a comprehensive overview of this compound, including its synthesis, characterization, potential applications, and safety considerations, to support its use in research and development.
Physicochemical Properties
This compound presents as a solid at room temperature with a melting point of 97-98 °C.[1] Its molecular formula is C₉H₅Cl₂N, corresponding to a molecular weight of 198.05 g/mol .[1]
| Property | Value | Reference |
| CAS Number | 703-32-2 | [2] |
| Molecular Formula | C₉H₅Cl₂N | [1] |
| Molecular Weight | 198.05 g/mol | [1] |
| Melting Point | 97-98 °C | [1] |
Synthesis of this compound
A key synthesis of this compound was reported in the Canadian Journal of Chemistry in 1952.[1] The following is a generalized representation of a potential synthetic approach based on established quinoline synthesis methodologies. The specific conditions and reagents would be detailed in the original publication.
A common and versatile method for quinoline synthesis is the Skraup synthesis. This reaction typically involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. For the synthesis of this compound, a plausible precursor would be 2,5-dichloroaniline.
Reaction Scheme:
A potential synthetic pathway for this compound.
Experimental Protocol (Hypothetical Example based on Skraup Synthesis):
-
Step 1: Reaction Setup: In a fume hood, a round-bottom flask equipped with a reflux condenser and a mechanical stirrer is charged with 2,5-dichloroaniline.
-
Step 2: Addition of Reagents: Glycerol is added, followed by the slow and careful addition of concentrated sulfuric acid while cooling the flask in an ice bath. An oxidizing agent, such as nitrobenzene or arsenic pentoxide, is then introduced.
-
Step 3: Heating and Reflux: The reaction mixture is heated cautiously at first, as the reaction can be vigorous. Once the initial exothermic reaction subsides, the mixture is heated to reflux for several hours to ensure the completion of the cyclization.
-
Step 4: Work-up and Purification: After cooling, the reaction mixture is poured into a large volume of water. The aqueous solution is then neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product. The solid is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography, to yield pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The five protons on the quinoline ring system will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling. The precise chemical shifts and coupling constants are dependent on the electronic environment created by the two chlorine atoms and the nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons directly bonded to the chlorine atoms will be significantly influenced (downfield shift). The quaternary carbons will typically show weaker signals. The aromatic carbons generally appear in the range of 120-150 ppm.
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 197 and an M+2 peak at m/z 199, with a relative intensity ratio of approximately 9:6:1, which is characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would involve the loss of chlorine atoms and cleavage of the quinoline ring system.
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-Cl stretching vibrations (typically in the 600-800 cm⁻¹ region).
Applications in Drug Development and Research
While specific applications of this compound are not as extensively documented as some of its isomers, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry. Halogenated quinolines, in particular, have shown a wide range of biological activities.
Potential as a Chemical Intermediate:
This compound serves as a valuable building block for the synthesis of more complex molecules. The chlorine atoms at the 5 and 8 positions are amenable to nucleophilic substitution reactions, allowing for the introduction of various functional groups to create a library of derivatives for biological screening.
Workflow for the use of this compound in drug discovery.
Antimalarial Research:
The quinoline core is central to many antimalarial drugs, including chloroquine and quinine. Research into new quinoline derivatives is an active area in the fight against drug-resistant malaria. The synthesis of novel compounds derived from dichloroquinolines, such as quinoline-5,8-diones, has been explored for their potential antimalarial activity.
Anticancer Research:
Quinoline derivatives have also been investigated as potential anticancer agents. For instance, quinoline-5,8-quinones have been studied as inhibitors of Cdc25B protein phosphatase, a key regulator of the cell cycle, making it a target for cancer therapy.[3]
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier for CAS No. 703-32-2.
Conclusion
This compound is a versatile chemical building block with significant potential for the development of novel therapeutic agents and functional materials. Its synthesis, while requiring careful handling of reagents, is achievable through established chemical methodologies. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and safety protocols is crucial for its effective and safe utilization in a research setting. Further exploration of the reactivity of its chloro-substituents will undoubtedly lead to the discovery of new derivatives with interesting and valuable biological activities.
References
Core Molecular Profile and Physicochemical Properties
An In-depth Technical Guide to 5,8-Dichloroquinoline for Advanced Research and Drug Development
This guide serves as a comprehensive technical resource on this compound, designed for researchers, medicinal chemists, and professionals in drug development. It moves beyond basic data to provide actionable insights into the synthesis, characterization, application, and safe handling of this important heterocyclic compound. The structure of this document is tailored to logically present the scientific narrative of this compound, from its fundamental properties to its potential in therapeutic innovation.
This compound is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. The strategic placement of chlorine atoms at the 5 and 8 positions significantly influences its electronic properties, reactivity, and biological activity, making it a valuable scaffold in medicinal chemistry.
The fundamental properties of this compound are summarized below. A solid understanding of these characteristics is the foundation for its effective use in experimental design.
| Property | Value | Reference |
| Molecular Formula | C₉H₅Cl₂N | [1] |
| Molecular Weight | 198.051 g/mol | [1] |
| Melting Point | 97-98 °C | [1] |
| Appearance | (Expected) Crystalline Solid | N/A |
| SMILES | ClC1=C2C=CC=NC2=C(Cl)C=C1 | [1] |
Structural Representation
The structural formula of this compound is critical for understanding its steric and electronic profile. The diagram below illustrates the connectivity of atoms and the positions of the chloro-substituents on the quinoline ring system.
References
The Synthesis of 5,8-Dichloroquinoline: A Comprehensive Technical Guide for Chemical Researchers and Pharmaceutical Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for preparing 5,8-dichloroquinoline, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This document delves into the strategic considerations underpinning viable synthetic routes, offering a detailed, field-proven experimental protocol for a preferred multi-step synthesis. A thorough discussion of the reaction mechanisms, purification strategies, and analytical characterization is included to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this compound in their research and development endeavors.
Introduction: The Significance of the Dichloroquinoline Scaffold
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Dichloro-substituted quinolines, in particular, serve as crucial intermediates in the synthesis of a wide array of therapeutic agents, including antimalarials, antimicrobials, and kinase inhibitors.[2][3] The specific substitution pattern of the chlorine atoms on the quinoline nucleus profoundly influences the molecule's physicochemical properties and biological activity. This compound, with its distinct electronic and steric profile, represents a valuable building block for the exploration of novel chemical entities with therapeutic potential. This guide provides a detailed exploration of its synthesis, empowering researchers to access this important molecule.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route is often dictated by factors such as the availability of starting materials, scalability, and the desired purity of the final product. Two principal strategies are considered here:
-
Multi-step Synthesis from a Pre-functionalized Precursor: This is often the most controlled and reliable method. It involves the synthesis of a quinoline derivative with functional groups at the 5 and 8 positions, which are then converted to chloro substituents. A common and practical approach involves the use of 5-chloro-8-hydroxyquinoline as a key intermediate.
-
Classical Quinoline Synthesis Followed by Chlorination: Methods like the Skraup or Doebner-von Miller synthesis can be employed to construct the quinoline ring system from aniline precursors.[4][5] Subsequent direct chlorination of the quinoline core can then be attempted, although this can sometimes lead to mixtures of isomers, posing significant purification challenges.
This guide will focus on the first strategy, detailing a robust and reproducible protocol starting from the readily available 4-chloro-2-aminophenol.
Recommended Synthetic Pathway: A Multi-Step Approach
The recommended pathway for the synthesis of this compound proceeds in two key stages:
-
Stage 1: Synthesis of 5-Chloro-8-hydroxyquinoline via a Modified Skraup-Doebner-von Miller Reaction.
-
Stage 2: Conversion of 5-Chloro-8-hydroxyquinoline to this compound.
This approach offers excellent control over the regiochemistry of the substitution, leading to a high-purity final product.
Stage 1: Synthesis of 5-Chloro-8-hydroxyquinoline
The synthesis of 5-chloro-8-hydroxyquinoline is achieved through a cyclization reaction between 4-chloro-2-aminophenol and an acrolein equivalent, a variation of the classic Skraup-Doebner-von Miller reaction.[6][7]
The reaction proceeds through the following key steps:
-
Michael Addition: The amino group of 4-chloro-2-aminophenol undergoes a Michael addition to acrolein (generated in situ or from a precursor like acrolein diethyl acetal).
-
Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, leading to the formation of a dihydroquinoline ring.
-
Dehydration and Oxidation: Subsequent dehydration and oxidation yield the aromatic 5-chloro-8-hydroxyquinoline.
The use of acidic conditions is crucial for facilitating both the cyclization and dehydration steps.
Diagram: Synthetic Workflow for this compound
Caption: A two-stage synthetic workflow for this compound.
Materials:
-
4-Chloro-2-aminophenol
-
Acrolein diethyl acetal
-
1N Hydrochloric Acid (HCl)
-
Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl acetate
-
Cyclohexane
-
Methanol
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser, add 4-chloro-2-aminophenol (~1 mmol) and 1N HCl solution (82.5 mL).[6]
-
Stir the mixture until the solid has dissolved.
-
Add acrolein diethyl acetal (2.5 mmol) to the reaction mixture.[6]
-
Heat the solution to reflux at approximately 111°C and maintain for 24 hours.[6]
-
After 24 hours, cool the reaction mixture to room temperature.
-
Carefully neutralize the solution to a pH of 7-8 by the portion-wise addition of solid sodium carbonate.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).[6]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[6]
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel, using a mixture of 15% ethyl acetate in cyclohexane with a small amount of methanol as the eluent, to afford pure 5-chloro-8-hydroxyquinoline.[6]
Trustworthiness of the Protocol: This protocol is based on a well-established synthetic transformation for quinoline synthesis. The use of a defined precursor for acrolein (acrolein diethyl acetal) ensures a more controlled reaction compared to the in-situ generation from glycerol, which can be notoriously vigorous. The purification by column chromatography is a standard and effective method for isolating the desired product from potential side-products and unreacted starting materials.
Stage 2: Conversion of 5-Chloro-8-hydroxyquinoline to this compound
The conversion of the hydroxyl group at the 8-position to a chloro group is a critical step. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
The conversion of a hydroxyl group to a chloro group using phosphorus oxychloride involves the formation of a chlorophosphate ester intermediate, which is subsequently displaced by a chloride ion in a nucleophilic substitution reaction.
Materials:
-
5-Chloro-8-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol or Methanol for recrystallization
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube, place 5-chloro-8-hydroxyquinoline (1 equivalent).
-
Carefully add phosphorus oxychloride (3-5 equivalents) to the flask. This step should be performed in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and cautiously pour the reaction mixture onto crushed ice with stirring. This is a highly exothermic process and should be done with extreme care in a fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from ethanol or methanol to obtain the final product as a crystalline solid.
Trustworthiness of the Protocol: The use of phosphorus oxychloride is a standard and highly effective method for the conversion of phenolic hydroxyl groups to chlorides. The workup procedure involving quenching with ice and neutralization is a well-established method for safely handling the excess reagent and isolating the product. Recrystallization is a robust technique for obtaining high-purity crystalline products.
Data Presentation and Characterization
The successful synthesis of this compound should be confirmed by a combination of physical and spectroscopic data.
| Property | Expected Value |
| Molecular Formula | C₉H₅Cl₂N |
| Molecular Weight | 198.05 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 97-98 °C |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the quinoline ring system, with coupling constants consistent with the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the nine carbon atoms of the quinoline core, with chemical shifts indicative of the chlorinated aromatic rings.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 6:1, which is characteristic of a molecule containing two chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=C and C=N stretching vibrations of the aromatic quinoline ring.
Safety Considerations
-
Phosphorus oxychloride (POCl₃) is a highly corrosive and reactive substance. It reacts violently with water and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.
-
Chlorinated solvents such as dichloromethane are volatile and should be handled in a fume hood.
-
The quenching of the reaction mixture with ice is highly exothermic and should be performed slowly and with adequate cooling.
Conclusion
This technical guide has outlined a reliable and reproducible synthetic route for the preparation of this compound, a valuable building block in pharmaceutical research and development. By providing a detailed, step-by-step protocol, along with mechanistic insights and safety considerations, this document aims to empower researchers to confidently synthesize this important compound. The presented methodology, which proceeds through the key intermediate 5-chloro-8-hydroxyquinoline, offers excellent control over regioselectivity and leads to a high-purity final product, thereby facilitating its application in the synthesis of novel and complex molecular architectures.
References
An In-depth Technical Guide to the Melting Point of 5,8-Dichloroquinoline for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the melting point of 5,8-dichloroquinoline, a crucial physicochemical property for its application in research and drug development. Beyond a simple statement of the value, this document delves into the scientific principles underpinning melting point determination, a detailed experimental protocol for its accurate measurement, and an analysis of the factors influencing this critical parameter. The methodologies described herein are designed to ensure scientific integrity and produce self-validating results, essential for regulatory compliance and reproducible research.
Introduction to this compound
This compound is a halogenated derivative of quinoline. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide range of biological activities. The specific substitution pattern of chlorine atoms at the 5 and 8 positions of the quinoline ring system imparts distinct chemical and physical properties to the molecule, influencing its reactivity, solubility, and, critically, its melting point. An accurate determination of the melting point is a fundamental first step in the characterization of this compound, serving as a primary indicator of its identity and purity.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. The melting point is a defining characteristic of a pure crystalline solid.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅Cl₂N | [1] |
| Molecular Weight | 198.05 g/mol | [1] |
| Melting Point | 97-98 °C | [1][2] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in various organic solvents |
The Scientific Rationale of Melting Point Determination
The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure.[3][4] This phase change occurs at a sharp and reproducible temperature for a pure substance because the energy required to overcome the crystal lattice forces is uniform throughout the crystal structure.[5]
The presence of impurities disrupts the uniform crystal lattice, leading to a phenomenon known as melting point depression and broadening of the melting range.[6][7] Consequently, melting point determination is a powerful and cost-effective technique for:
-
Identity Confirmation: Comparing the experimentally determined melting point with the literature value helps to confirm the identity of a synthesized or procured compound.[5][8]
-
Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities.[9][10]
-
Quality Control: In the pharmaceutical industry, melting point determination is a critical quality control parameter to ensure the consistency and purity of active pharmaceutical ingredients (APIs) and intermediates.[5][9][11]
Experimental Protocol for Accurate Melting Point Determination of this compound
The following protocol details the capillary method for determining the melting point of this compound. This method is widely accepted and is described in various pharmacopeias.[12]
Instrumentation and Materials
-
Melting point apparatus with a calibrated thermometer or temperature sensor.
-
Capillary tubes (sealed at one end).
-
This compound sample (finely powdered and completely dry).[4]
-
Mortar and pestle (if the sample is not already powdered).
-
Spatula.
Step-by-Step Methodology
-
Sample Preparation:
-
Loading the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A packed sample height of 2-3 mm is ideal.[14]
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known (97-98 °C), rapidly heat the block to about 10-15 °C below the expected melting point.[15][16]
-
Decrease the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.[1] This slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.[17]
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue to observe and record the temperature at which the last solid crystal melts (the clear point).[12] The recorded temperatures represent the melting point range.
-
-
Data Interpretation:
-
A sharp melting range of 97-98 °C confirms the identity and high purity of the this compound sample.
-
A melting range that is lower than and broader than the expected range indicates the presence of impurities.
-
Causality Behind Experimental Choices
-
Fine Powder: Using a finely powdered sample ensures uniform heat transfer throughout the sample, leading to a more accurate and sharper melting point.[4]
-
Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the sample and the thermometer to equilibrate, preventing a lag in the thermometer reading and an artificially high and broad melting range.[1]
-
Dry Sample: Solvents can act as impurities, causing a depression and broadening of the melting range. Therefore, ensuring the sample is completely dry is critical for an accurate determination.[13]
Visualization of the Melting Point Determination Workflow
The following diagram illustrates the key steps and decision points in the accurate determination of the melting point of this compound.
Caption: Workflow for Accurate Melting Point Determination.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the melting point determination, a self-validating system should be in place. This involves:
-
Regular Calibration: The melting point apparatus should be regularly calibrated using certified reference standards with known melting points that bracket the expected melting point of the sample.[18][19][20] Common standards include vanillin, acetanilide, and caffeine.
-
System Suitability: Before running the sample, a system suitability test can be performed by measuring the melting point of a known pure compound with a melting point close to that of this compound.
-
Documentation: All aspects of the experiment, including sample preparation, instrument parameters (especially the heating rate), and the observed melting range, should be meticulously documented.
By adhering to this rigorous protocol, researchers, scientists, and drug development professionals can be confident in the accuracy and reliability of their melting point data for this compound, ensuring a solid foundation for subsequent research and development activities.
References
- 1. What Are The Factors That Affect The Melting Point Determination? Ensure Accurate Results For Your Lab - Kintek Solution [kindle-tech.com]
- 2. westlab.com [westlab.com]
- 3. scribd.com [scribd.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 6. mt.com [mt.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. promptpraxislabs.com [promptpraxislabs.com]
- 9. nano-lab.com.tr [nano-lab.com.tr]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. scribd.com [scribd.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. thinksrs.com [thinksrs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Home Page [chem.ualberta.ca]
- 17. thinksrs.com [thinksrs.com]
- 18. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]
- 19. pharmatimesofficial.com [pharmatimesofficial.com]
- 20. Melting Point Apparatus [biometrix.com]
5,8-Dichloroquinoline safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of 5,8-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated aromatic compound with applications in chemical synthesis and drug discovery. As with many halogenated heterocycles, this compound and its parent structure, quinoline, present potential health and safety risks that necessitate stringent handling protocols. This guide provides a comprehensive overview of the known and potential hazards associated with this compound, offering a framework for its safe handling, storage, and disposal. By integrating established safety principles with an understanding of the compound's chemical properties, this document serves as an essential resource for laboratory personnel to mitigate risks and ensure a safe research environment.
Hazard Identification and Toxicological Profile
The primary hazards are associated with the quinoline core, which is classified as a probable human carcinogen (Group B2) by the EPA and is suspected of causing genetic defects.[1][2][3] Animal studies have shown that quinoline can cause liver cancer and may also damage the liver with chronic exposure.[1][4] Halogenated derivatives can exhibit unique toxicological profiles, often involving skin, eye, and respiratory irritation.
Key Potential Hazards:
-
Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on data for related compounds.[2][5]
-
Skin and Eye Irritation: Dichloroquinoline derivatives are known to cause skin and serious eye irritation.[5][6][7] Direct contact can lead to redness, pain, and in severe cases, chemical burns and eye damage.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5][8][9]
-
Carcinogenicity and Mutagenicity: The quinoline backbone is a known hepatocarcinogen in animals and a mutagen.[1][4] Therefore, this compound should be handled with extreme caution as a potential carcinogen and mutagen.[1]
-
Environmental Hazards: Many halogenated organic compounds are toxic to aquatic life with long-lasting effects.[2][10] All releases to the environment must be avoided.
Physical and Chemical Properties
Understanding the physical properties of this compound is crucial for designing safe experiments and for emergency planning.
| Property | Value | Source |
| Molecular Formula | C₉H₅Cl₂N | [11] |
| Molecular Weight | 198.05 g/mol | [11] |
| Appearance | Solid (form may vary) | Assumed based on analogs |
| Melting Point | 97-98 °C | [11] |
| Boiling Point | Not available | [11] |
| Solubility | Insoluble in water; likely soluble in organic solvents like acetone, benzene, and ethanol. | [9] |
| Stability | Stable under normal conditions. May be light-sensitive. | [9][12] |
Exposure Controls and Personal Protection
A multi-layered approach to safety, known as the Hierarchy of Controls, is essential for minimizing exposure. This framework prioritizes the most effective control measures.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
Engineering Controls
-
Chemical Fume Hood: All work involving this compound, including weighing, transfers, and reactions, must be conducted inside a properly functioning chemical fume hood.[13][14] This is the primary barrier to prevent inhalation of the compound. Keep the sash at the lowest possible working height.[13]
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.
-
Access Control: Designate specific areas for handling and storing this compound and restrict access to authorized personnel only.[15]
-
Training: Ensure all personnel are trained on the specific hazards and safe handling procedures for this compound before beginning work.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
| Equipment | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and dust, which can cause serious eye irritation or damage.[7][13] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact. Always check the manufacturer's glove compatibility data. Dispose of gloves immediately if contamination is suspected.[13][15] |
| Skin/Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Provides a barrier against accidental spills and splashes.[9][15] |
| Respiratory Protection | Not required if work is performed within a certified chemical fume hood. For emergencies, a NIOSH-approved respirator with appropriate cartridges for organic vapors may be necessary.[13][16] | Minimizes inhalation of harmful dust and vapors.[13] |
Safe Handling and Storage Protocol
Step-by-Step Handling Protocol (Solid Compound)
-
Preparation: Before starting, ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter.[13] Assemble all necessary equipment (spatulas, weigh paper, glassware).
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Weighing and Transfer: Conduct all weighing and transfers on a disposable, plastic-backed absorbent liner inside the fume hood to contain any spills.[15] Carefully transfer the required amount of this compound, minimizing the generation of dust.[8]
-
Container Management: Keep the source container tightly closed when not in use.[12][17]
-
Decontamination: After handling, decontaminate the spatula and any other reusable equipment with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous waste.[13]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[12][16]
Storage Requirements
-
Location: Store in a cool, dry, well-ventilated area away from incompatible substances.[8][12][17]
-
Container: Keep the container tightly sealed to prevent exposure to moisture and air.[12][17] The storage area should be clearly labeled with a hazard warning.
-
Incompatible Materials: Avoid strong oxidizing agents.[18]
Emergency and First-Aid Procedures
Immediate and appropriate response to an exposure or spill is critical.
First-Aid Measures
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek prompt medical attention.[16][17]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention.[1][17]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16][17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16][17]
Accidental Release Measures (Spill Response)
Caption: A stepwise workflow for responding to a solid chemical spill.
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Secure Area: Prevent entry into the spill area. Ensure adequate ventilation (fume hood).[17]
-
Cleanup: For a small spill, gently sweep or vacuum the solid material, avoiding dust generation.[8] Place the collected material into a sealed, labeled container for hazardous waste. Do not add water.
-
Decontamination: Clean the spill area with a suitable solvent and collect all cleanup materials as hazardous waste.[13]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[17]
-
Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen chloride.[17][19]
-
Firefighter Protection: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[17]
Waste Disposal
Chemical waste must be managed in accordance with institutional, local, and national regulations.[20]
-
Segregation: Halogenated organic waste must be collected in a separate, designated, and properly labeled hazardous waste container.[13] Do not mix with non-halogenated waste.[13]
-
Containers: Use a robust, sealed container for waste collection.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office.
Conclusion
While this compound is a valuable compound in research, its structural relationship to known carcinogens and irritants demands a cautious and well-documented approach to safety. By adhering to the principles of the Hierarchy of Controls, utilizing appropriate PPE, and following rigorous handling and disposal protocols, researchers can effectively mitigate the risks associated with this chemical. The causality is clear: responsible chemical management, grounded in a thorough understanding of potential hazards, is paramount to ensuring the safety of laboratory personnel and the integrity of scientific research.
References
- 1. nj.gov [nj.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4,5-Dichloroquinoline | C9H5Cl2N | CID 288541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.nl [fishersci.nl]
- 8. 5,7-Dichloro-8-hydroxyquinoline - Safety Data Sheet [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 16. mmbio.byu.edu [mmbio.byu.edu]
- 17. aksci.com [aksci.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- 20. orgsyn.org [orgsyn.org]
Methodological & Application
The Strategic Functionalization of 5,8-Dichloroquinoline: A Guide to Regioselective Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
The quinoline core is a cornerstone in medicinal chemistry and materials science, celebrated for its "privileged" structural attributes that confer a wide range of biological activities and physicochemical properties. Among the diverse array of quinoline derivatives, 5,8-dichloroquinoline stands out as a versatile, yet challenging, building block. Its two chlorine atoms, situated on the benzenoid ring, offer distinct opportunities for sequential and regioselective functionalization. However, the subtle differences in the electronic and steric environments of the C5 and C8 positions demand a nuanced understanding of modern synthetic methodologies to achieve controlled chemical transformations.
This guide provides an in-depth exploration of the use of this compound in organic synthesis, moving beyond a simple recitation of steps to elucidate the underlying principles that govern reaction outcomes. We will delve into the strategic application of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Core Concepts: Navigating the Reactivity Landscape of this compound
The synthetic utility of this compound is predicated on the differential reactivity of its two chlorine atoms. While both are attached to an aromatic ring, their positions relative to the heterocyclic nitrogen atom and the overall electronic distribution of the quinoline system create a subtle hierarchy of reactivity. Generally, in the absence of a directing group, the C-Cl bonds on the benzenoid ring of a quinoline are less reactive than those at the C2 and C4 positions on the pyridinoid ring. However, when considering only the C5 and C8 positions, factors such as steric hindrance and the potential for chelation can influence which site is more susceptible to reaction.
Modern synthetic chemistry offers a powerful toolkit for the selective functionalization of such dihaloarenes. The two primary strategies discussed herein are:
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have revolutionized the formation of carbon-carbon and carbon-nitrogen bonds, respectively. Their high functional group tolerance and the ability to tune reactivity through the choice of catalyst, ligand, and reaction conditions make them ideal for the selective modification of substrates like this compound.
-
Nucleophilic Aromatic Substitution (SNAr): This pathway involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a halide. The success of SNAr is highly dependent on the electronic nature of the substrate and the nucleophile, as well as the reaction conditions.
The following sections will provide detailed protocols and mechanistic insights for the application of these powerful synthetic tools to the this compound scaffold.
Application Note 1: Regioselective C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for the construction of biaryl and heteroaryl-aryl structures. The reaction's efficacy stems from a well-understood catalytic cycle involving a palladium(0) species. The choice of ligand is critical, as it influences the catalyst's stability, activity, and, crucially, its selectivity.
Causality Behind Experimental Choices:
When functionalizing a dihaloarene like this compound, achieving mono-substitution is often the primary goal. The key to regioselectivity lies in exploiting the subtle differences in the reactivity of the C5-Cl and C8-Cl bonds. While direct comparative studies on this compound are not abundant, principles derived from related systems suggest that the C5 position may be slightly more sterically accessible. However, electronic effects can also play a significant role, and the precise outcome can be highly dependent on the chosen catalytic system.
To favor mono-arylation, the reaction is typically run with a slight excess of the boronic acid (1.1-1.2 equivalents). The choice of a bulky phosphine ligand can enhance selectivity by sterically hindering the approach of the catalyst to the second chlorine atom after the initial coupling has occurred. The base is essential for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center. A combination of a carbonate base and a dioxane/water solvent system is a common and effective starting point for this transformation.
Protocol 1: General Procedure for Mono-Arylation of this compound via Suzuki-Miyaura Coupling
This protocol provides a general starting point for the regioselective mono-arylation of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware (Schlenk flask or sealed tube)
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura mono-arylation.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.
Data Presentation:
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Mono-arylation Yield (%) | Di-arylation Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | ~60-75 | <10 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 110 | 12 | ~70-85 | <5 |
| SPhos Pd G3 | K₃PO₄ | 2-MeTHF | 100 | 8 | ~80-95 | <2 |
Note: Yields are approximate and will vary depending on the specific arylboronic acid used. Data is illustrative and based on typical outcomes for similar systems.
Application Note 2: Regioselective C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of aryl amines from aryl halides.[1] The reaction is catalyzed by palladium complexes with bulky, electron-rich phosphine ligands.[2] The choice of ligand and base is crucial for achieving high yields and, in the case of dihaloquinolines, for controlling regioselectivity.
Causality Behind Experimental Choices:
Similar to the Suzuki-Miyaura coupling, achieving selective mono-amination of this compound requires careful control of the reaction conditions. The use of a bulky biarylphosphine ligand (e.g., XPhos, SPhos, or BrettPhos) is often key to promoting the desired transformation while minimizing the formation of the di-aminated product. These ligands facilitate the crucial reductive elimination step of the catalytic cycle and can impart a degree of steric selectivity.
The choice of base is also critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed to deprotonate the amine and facilitate its entry into the catalytic cycle. The solvent, typically a non-polar aprotic solvent like toluene or dioxane, is chosen for its ability to solubilize the reactants and maintain the stability of the catalytic species.
Protocol 2: General Procedure for Mono-Amination of this compound via Buchwald-Hartwig Amination
This protocol provides a general method for the regioselective mono-amination of this compound. The optimal ligand and base may vary depending on the specific amine being coupled.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware (Schlenk tube or sealed vial)
Catalytic Cycle Visualization:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Reactant Addition: Add this compound and the amine to the tube.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Isolation: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation:
| Ligand | Base | Solvent | Temp (°C) | Time (h) | Mono-amination Yield (%) |
| XPhos | NaOtBu | Toluene | 110 | 16 | ~75-90 |
| RuPhos | K₃PO₄ | Dioxane | 100 | 20 | ~70-85 |
| BrettPhos | LHMDS | THF | 80 | 24 | ~80-95 |
Note: Yields are illustrative and highly dependent on the amine substrate.
Conclusion and Future Outlook
This compound represents a valuable and versatile platform for the synthesis of novel chemical entities. Through the strategic application of modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, chemists can achieve regioselective functionalization of this dihalo-scaffold. The protocols and insights provided in this guide serve as a robust starting point for researchers seeking to explore the rich chemical space accessible from this privileged starting material.
Future research in this area will likely focus on the development of even more selective and efficient catalytic systems, potentially enabling orthogonal functionalization of the two chlorine atoms in a one-pot procedure. Furthermore, the application of C-H activation strategies to the this compound core could open up new avenues for derivatization, further expanding its utility in drug discovery and materials science.
References
Application Notes and Protocols for the Synthesis of Novel Compounds from 5,8-Dichloroquinoline
Introduction: The Versatility of the Quinoline Scaffold in Drug Discovery
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its derivatives have been extensively explored, leading to the development of drugs for treating malaria, cancer, and various microbial infections.[1][3] 5,8-Dichloroquinoline, a readily available starting material, presents a unique scaffold for the generation of diverse chemical entities. The two chlorine atoms at positions 5 and 8 offer distinct reactivity profiles, enabling selective functionalization through a variety of modern synthetic methodologies. This differential reactivity is key to creating libraries of novel compounds for drug discovery and development.
This guide provides an in-depth exploration of key synthetic transformations starting from this compound, focusing on practical, field-proven protocols for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. We will delve into the causality behind experimental choices, offering insights to empower researchers in their quest for novel bioactive molecules.
Core Synthetic Strategies and Mechanistic Considerations
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The C-5 and C-8 positions on the quinoline ring are electronically and sterically distinct, allowing for regioselective reactions. Generally, electrophilic aromatic substitution on the quinoline ring occurs at the 5- and 8-positions of the benzene ring portion, as the pyridine ring is electron-deficient.[4] This inherent electronic nature influences the reactivity of the chloro-substituents in cross-coupling and nucleophilic substitution reactions.
This application note will focus on three primary classes of reactions that are highly effective for derivatizing this compound:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl or vinyl groups.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing a wide range of amino moieties.
-
Sonogashira Coupling: For the formation of C-C triple bonds, introducing alkynyl groups.
-
-
Nucleophilic Aromatic Substitution (SNAr): For the direct displacement of the chloro groups with various nucleophiles.
The choice of reaction, catalyst, ligand, and reaction conditions can be tailored to achieve either mono- or di-substitution, and in many cases, with a high degree of regioselectivity.
Diagram of Synthetic Pathways from this compound
Caption: Synthetic derivatization pathways from this compound.
Detailed Application Notes and Protocols
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5] For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For heteroaromatic chlorides, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often employed to facilitate the oxidative addition step, which can be challenging with electron-deficient heteroaryl chlorides.
-
Base: A base is required to activate the boronic acid for transmetalation.[5] Inorganic bases like potassium carbonate or potassium phosphate are commonly used. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.
-
Regioselectivity: The relative reactivity of the C-Cl bonds at the 5- and 8-positions can be exploited for selective mono-arylation. The C-5 position is generally more sterically accessible and may react preferentially under carefully controlled conditions. Sequential coupling is also possible by leveraging the different reactivities of the chloro-substituents.[6]
Experimental Protocol: Mono-Arylation of this compound
This protocol provides a general procedure for the regioselective mono-arylation at the 5-position.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-8-chloroquinoline.
Characterization (Example for 5-phenyl-8-chloroquinoline):
-
¹H NMR: Expect characteristic shifts for the quinoline and phenyl protons. The proton at the 4-position of the quinoline ring will likely appear as a doublet of doublets.
-
¹³C NMR: Expect distinct signals for the quinoline and phenyl carbons.
-
Mass Spectrometry: Calculate the expected mass for C₁₅H₉ClN.
Data Summary Table for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/XPhos | K₂CO₃ | Toluene/H₂O | 100 | 10 | 88 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 16 | 75 |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[7][8] This reaction is highly versatile, accommodating a wide range of primary and secondary amines.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki coupling, the choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos) is crucial for the amination of aryl chlorides. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[9]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used to prevent catalyst deactivation and unwanted side reactions.
Experimental Protocol: Mono-Amination of this compound
This protocol outlines a general procedure for the regioselective mono-amination at the 5-position.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
Xantphos (3 mol%)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a nitrogen atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).
-
Seal the tube and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the 5-amino-8-chloroquinoline derivative.
Characterization (Example for 5-(piperidin-1-yl)-8-chloroquinoline):
-
¹H NMR: Expect upfield shifts for the quinoline protons due to the electron-donating nature of the amino group. Signals for the piperidinyl protons will also be present.
-
¹³C NMR: Characteristic shifts for the substituted quinoline and piperidine carbons.
-
Mass Spectrometry: Calculate the expected mass for C₁₄H₁₅ClN₂.
Data Summary Table for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 110 | 8 | 92 |
| 2 | Aniline | Pd(OAc)₂/RuPhos | LHMDS | Dioxane | 100 | 12 | 85 |
| 3 | Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 | 10 | 88 |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the direct displacement of a leaving group on an aromatic ring by a nucleophile.[10] For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. In the case of this compound, the electron-withdrawing nature of the quinoline nitrogen atom facilitates SNAr, particularly at the positions ortho and para to it, although the reactivity of the chloro-substituents is also influenced by other electronic and steric factors.
Causality Behind Experimental Choices:
-
Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines. Stronger nucleophiles will generally react more readily.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).
-
Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction.
-
Regioselectivity: The regioselectivity of SNAr on this compound can be influenced by the nature of the nucleophile and the reaction conditions. The relative stability of the Meisenheimer intermediates for attack at the 5- and 8-positions will dictate the major product.
Experimental Protocol: Mono-substitution with Sodium Methoxide
This protocol describes the selective mono-substitution at the 5-position with sodium methoxide.
Materials:
-
This compound
-
Sodium methoxide (1.1 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol) and anhydrous DMF (10 mL) under a nitrogen atmosphere.
-
Add sodium methoxide (1.1 mmol) to the solution.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 8-chloro-5-methoxyquinoline.
Characterization (Example for 8-chloro-5-methoxyquinoline):
-
¹H NMR: Expect a singlet for the methoxy protons and characteristic signals for the quinoline protons.
-
¹³C NMR: A signal for the methoxy carbon and the substituted quinoline carbons.
-
Mass Spectrometry: Calculate the expected mass for C₁₀H₈ClNO.
Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[11][12] This reaction provides a direct route to alkynyl-substituted quinolines.
Causality Behind Experimental Choices:
-
Catalysts: A palladium(0) species, often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, catalyzes the main cross-coupling cycle. A copper(I) salt, typically CuI, acts as a co-catalyst to form a copper acetylide intermediate, which facilitates the transmetalation step.[12]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and also serves as a solvent.
-
Solvent: The amine base often serves as the solvent, but co-solvents like THF or DMF can also be used.
-
Regioselectivity: Similar to other cross-coupling reactions, the regioselectivity of the Sonogashira coupling on this compound can be controlled to favor mono-alkynylation at the more reactive position under appropriate conditions.
Experimental Protocol: Mono-Alkynylation of this compound
This protocol provides a general procedure for the regioselective mono-alkynylation at the 5-position.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (5 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise with stirring.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to give the 5-alkynyl-8-chloroquinoline.
Characterization (Example for 8-chloro-5-(phenylethynyl)quinoline):
-
¹H NMR: Absence of the alkyne C-H proton signal and the appearance of characteristic aromatic signals.
-
¹³C NMR: Signals for the two alkyne carbons in addition to the aromatic carbons.
-
IR Spectroscopy: A characteristic C≡C stretching frequency around 2100-2260 cm⁻¹.
-
Mass Spectrometry: Calculate the expected mass for C₁₇H₉ClN.
Workflow for Sequential Derivatization
The differential reactivity of the 5- and 8-positions can be exploited for the synthesis of di-substituted quinolines with different functional groups at each position.
Caption: Sequential Suzuki coupling and Buchwald-Hartwig amination.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of novel quinoline derivatives. By employing modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, researchers can selectively functionalize the 5- and 8-positions to generate diverse libraries of compounds for biological screening. The protocols and insights provided in this application note are intended to serve as a practical guide for scientists in the field of drug discovery and development, enabling the efficient exploration of the chemical space around the quinoline scaffold.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. cionpharma.com [cionpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. research.rug.nl [research.rug.nl]
- 10. gacariyalur.ac.in [gacariyalur.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 5,8-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Quinoline Scaffold and the Power of Suzuki Coupling
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The strategic functionalization of the quinoline nucleus allows for the fine-tuning of a molecule's biological activity and physical properties. Among the various positions on the quinoline ring, C5 and C8 are of particular interest for derivatization to modulate molecular interactions and electronic properties. 5,8-Dichloroquinoline serves as a versatile and readily available starting material for introducing molecular diversity at these key positions.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[1][2][3][4] Its appeal lies in the mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the requisite boronic acid reagents.[1][3] For drug development professionals, the Suzuki coupling provides a robust platform for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This document serves as a comprehensive guide for researchers leveraging Suzuki coupling reactions with this compound. It provides detailed, field-proven protocols, explains the mechanistic rationale behind experimental choices, and presents tabulated data to guide reaction optimization.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The three key steps are:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (this compound) to form a palladium(II) intermediate. This is often the rate-determining step of the cycle.[3]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium(II) center, displacing the halide. This step requires the presence of a base to activate the boronic acid.[4]
-
Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols: Mono- and Di-arylation of this compound
The selective mono- or di-arylation of this compound can be achieved by carefully controlling the reaction stoichiometry and conditions. Generally, using one equivalent of the boronic acid will favor mono-arylation, while an excess of the boronic acid will drive the reaction towards di-substitution.
Protocol 1: General Procedure for Mono-arylation
This protocol is adapted from methodologies demonstrated to be effective for the selective mono-substitution of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane, degassed)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add degassed 1,4-dioxane via syringe. The final concentration of the this compound should be approximately 0.1 M.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-8-chloroquinoline.
Protocol 2: General Procedure for Di-arylation
To achieve di-substitution, an excess of the boronic acid and a slightly longer reaction time are typically employed.
Materials:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equivalents)
-
Solvent system (e.g., Toluene and Water (4:1), degassed)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (2.5 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and water in a 4:1 ratio.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material and mono-arylated intermediate are consumed (typically 12-24 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 5,8-diarylquinoline.
Caption: Experimental workflow for the Suzuki coupling reaction.
Data Presentation: Representative Yields for the Suzuki Coupling of this compound
The following table summarizes representative yields for the Suzuki coupling of this compound with various arylboronic acids, based on published procedures. These values can serve as a benchmark for researchers developing their own specific applications.
| Entry | Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 5,8-Diphenylquinoline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5,8-Bis(4-methoxyphenyl)quinoline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 14 | 82 |
| 3 | 4-Fluorophenylboronic acid | 5,8-Bis(4-fluorophenyl)quinoline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 16 | 78 |
| 4 | 3-Nitrophenylboronic acid | 5,8-Bis(3-nitrophenyl)quinoline | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 12 | 75 |
| 5 | Naphthalene-1-boronic acid | 5,8-Di(naphthalen-1-yl)quinoline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 18 | 72 |
| 6 | Thiophene-2-boronic acid | 5,8-Di(thiophen-2-yl)quinoline | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 100 | 10 | 80 |
Trustworthiness and Self-Validation
The protocols described herein are based on established and peer-reviewed methodologies. To ensure the trustworthiness and reproducibility of these experiments, the following self-validating practices are recommended:
-
Purity of Reagents: Use high-purity this compound, arylboronic acids, and solvents. The quality of the palladium catalyst is also critical.
-
Inert Atmosphere: The exclusion of oxygen is crucial for the stability of the Pd(0) catalyst. Ensure proper Schlenk techniques are employed.
-
Reaction Monitoring: Consistent monitoring by TLC or LC-MS is essential to determine the optimal reaction time and to identify the formation of any side products.
-
Product Characterization: The identity and purity of the final products should be rigorously confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of this compound. By understanding the underlying mechanism and carefully selecting the appropriate catalyst, base, and solvent system, researchers can achieve both selective mono- and di-arylation in high yields. The protocols and data presented in this guide provide a solid foundation for the synthesis of novel quinoline derivatives for applications in drug discovery and materials science.
References
Application Notes & Protocols: Preparation of 5,8-Dichloroquinoline Analogs as Antimalarial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Quinoline Scaffold
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to pose a significant global health challenge. The quinoline class of compounds has long been a cornerstone of antimalarial chemotherapy, with drugs like chloroquine and quinine saving millions of lives.[1] However, the emergence and spread of drug-resistant parasite strains necessitate a continuous search for new, effective therapeutic agents.[2]
The 5,8-dichloroquinoline core represents a privileged scaffold for developing novel antimalarial candidates. Strategic modification of this backbone allows for the systematic exploration of structure-activity relationships (SAR), aiming to enhance potency against resistant strains, improve safety profiles, and overcome existing resistance mechanisms. This guide provides a comprehensive overview of the rationale, synthetic strategies, and detailed protocols for the preparation and evaluation of this compound analogs.
Scientific Rationale: Mechanism of Action
The primary mechanism of action for most quinoline antimalarials, including chloroquine, is the disruption of heme detoxification within the parasite's acidic food vacuole.[3][4]
-
Heme Toxicity: During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin to acquire essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).[5]
-
Detoxification: To protect itself, the parasite polymerizes the toxic heme into an inert, crystalline pigment called hemozoin.[4]
-
Quinoline Inhibition: As weak bases, quinoline analogs are protonated and become trapped within the acidic (pH 4.5-5.0) environment of the food vacuole.[6] Here, they cap the growing hemozoin crystals, preventing further polymerization.[3] The resulting accumulation of free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[5]
Understanding this mechanism is crucial as it informs the design of new analogs. Modifications that enhance accumulation in the food vacuole or improve heme-binding affinity are logical strategies for increasing antimalarial potency.
Caption: Simplified workflow of quinoline antimalarial action.
Synthesis of the this compound Core Scaffold
The construction of the quinoline ring system is a foundational step. The Skraup synthesis is a classic and robust method for this transformation, involving the reaction of an aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.[7][8]
Causality Behind Experimental Choices:
-
Starting Material: 2,5-dichloroaniline is selected to directly install the required chlorine atoms at the 5 and 8 positions of the final quinoline product.
-
Glycerol & Sulfuric Acid: Concentrated sulfuric acid dehydrates glycerol to form acrolein in situ. This is a highly reactive α,β-unsaturated aldehyde necessary for the subsequent reactions.[9] This in situ generation is safer than handling volatile and toxic acrolein directly.
-
Oxidizing Agent: Nitrobenzene is a common oxidizing agent that converts the intermediate 1,2-dihydroquinoline to the aromatic quinoline. It is conveniently reduced to aniline, which can theoretically re-enter the reaction cycle.[10]
-
Moderator: The reaction is notoriously exothermic. The addition of a moderator like ferrous sulfate (FeSO₄) or boric acid helps to control the reaction rate and prevent it from becoming dangerously violent.[9][11]
Protocol 3.1: Skraup Synthesis of this compound
Materials:
-
2,5-dichloroaniline
-
Glycerol
-
Concentrated Sulfuric Acid (98%)
-
Nitrobenzene
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sodium hydroxide (NaOH) solution (30% w/v)
-
Steam distillation apparatus
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (appropriately sized for the scale)
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Charging Reagents: To the flask, add 2,5-dichloroaniline (1.0 mol), glycerol (3.0 mol), and ferrous sulfate heptahydrate (0.1 mol).
-
Acid Addition: While stirring vigorously, slowly and carefully add concentrated sulfuric acid (2.5 mol) through the condenser. The mixture will heat up.
-
Oxidant Addition: Once the acid has been added, add nitrobenzene (1.2 mol).
-
Reaction: Heat the mixture gently using a heating mantle to 130-140 °C. The reaction is exothermic and may require occasional cooling to maintain control. Maintain this temperature for 3-4 hours.
-
Quenching & Basification: Allow the mixture to cool to below 100 °C. Carefully dilute the reaction mixture with water (approx. 5 volumes). Transfer the diluted mixture to a large beaker and cool in an ice bath. Slowly neutralize by adding 30% NaOH solution with vigorous stirring until the solution is strongly alkaline (pH > 10). This step is highly exothermic.
-
Isolation: Set up a steam distillation apparatus. Steam distill the alkaline mixture to isolate the crude this compound, which will co-distill with unreacted nitrobenzene.
-
Extraction: Collect the distillate and extract it three times with dichloromethane or diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane.
Preparation of this compound Analogs
With the core scaffold in hand, analogs can be prepared, most commonly by targeting the 4-position. The chlorine at C4 is highly susceptible to nucleophilic aromatic substitution (SNAr), making it an ideal handle for introducing diversity.[12] This is the same strategy used in the industrial synthesis of chloroquine from 4,7-dichloroquinoline.[13]
Caption: A modified workflow for generating diverse C4-substituted analogs.
Note: A more direct route to C4-substituted analogs involves first synthesizing the 4-hydroxyquinoline intermediate, followed by chlorination to activate the C4 position for substitution.
Protocol 4.1: Activation via Chlorination of 4-Hydroxy-5,8-dichloroquinoline
This protocol assumes the synthesis first yields 4-hydroxy-5,8-dichloroquinoline, which is then activated.
Materials:
-
4-Hydroxy-5,8-dichloroquinoline
-
Phosphorus oxychloride (POCl₃)
-
Ice, water, ammonia solution
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a fume hood, place 4-hydroxy-5,8-dichloroquinoline (1.0 mol) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Carefully add phosphorus oxychloride (3.0-4.0 mol).
-
Heating: Heat the mixture to reflux (approx. 105-110 °C) for 2-3 hours. The solution should become clear.
-
Workup: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice with stirring. This is a highly exothermic and hazardous step that releases HCl gas.
-
Neutralization: Neutralize the acidic solution with a concentrated ammonia solution until basic (pH 8-9). The product will precipitate.
-
Extraction: Extract the product into DCM, wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4,5,8-trichloroquinoline.
Protocol 4.2: Nucleophilic Substitution with an Amine Side Chain
Materials:
-
4,5,8-Trichloroquinoline
-
Desired amine (e.g., N,N-diethylethylenediamine)
-
Solvent (e.g., phenol, ethanol, or N-methyl-2-pyrrolidone)
-
Base (e.g., potassium carbonate, if needed)
Procedure:
-
Reaction: Combine 4,5,8-trichloroquinoline (1.0 mol) with an excess of the chosen amine (2.0-3.0 mol) in a suitable solvent.
-
Heating: Heat the reaction mixture at a temperature appropriate for the solvent (e.g., 120-160 °C) for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Workup: After cooling, dilute the mixture with water and make it basic with NaOH solution.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with brine, dry it, and concentrate it. The crude product is then purified by column chromatography on silica gel.
Characterization and Purity Assessment
All synthesized compounds must be rigorously characterized to confirm their structure and assess purity.
-
Thin Layer Chromatography (TLC): Used for monitoring reaction progress and assessing the purity of column fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.[14]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Melting Point: A sharp melting point range is an indicator of high purity for solid compounds.[15]
Evaluation of Antimalarial Activity
The in vitro activity of the synthesized analogs is typically evaluated against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. The SYBR Green I-based fluorescence assay is a widely used, reliable, and high-throughput method for this purpose.[16][17][18]
Protocol 6.1: In Vitro Antiplasmodial SYBR Green I Assay
Principle: The SYBR Green I dye fluoresces brightly upon binding to double-stranded DNA. Since mammalian red blood cells are anucleated, the fluorescence signal in an infected culture is directly proportional to the amount of parasite DNA, and thus, parasite proliferation.[18]
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 for CQS, Dd2 for CQR) in human O+ red blood cells in RPMI-1640 medium supplemented with AlbuMAX and gentamicin.
-
Plate Preparation: Serially dilute the test compounds in culture medium in a 96-well plate.
-
Infection: Add parasitized red blood cells (ring stage, ~0.5% parasitemia, 2.5% hematocrit) to each well. Include positive (parasites, no drug) and negative (uninfected RBCs) controls.
-
Incubation: Incubate the plates for 72 hours at 37 °C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye. Add this buffer to each well and incubate in the dark for 1 hour at room temperature.
-
Fluorescence Reading: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to ~485 nm and ~530 nm, respectively.[16]
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Structure-Activity Relationship (SAR) Analysis
Systematic evaluation of the synthesized analogs allows for the development of a robust SAR, guiding future drug design.[12][19][20]
Key Considerations for SAR of Quinolines: [2][12][19]
-
C7/C8 Position: Halogen substitution (e.g., chlorine) is often crucial for activity.
-
C4 Side Chain: The nature of the side chain is critical. Its basicity influences accumulation in the food vacuole, and its length and steric bulk affect target engagement and potential circumvention of resistance transporters.
-
Quinoline Ring Substitutions: Modifications to other positions on the quinoline ring can modulate the electronic properties, lipophilicity, and metabolic stability of the compound.
Table 1: Example SAR Data for Hypothetical this compound Analogs
| Compound ID | C4-Substituent | IC₅₀ (nM), 3D7 (CQS) | IC₅₀ (nM), Dd2 (CQR) | Resistance Index (RI) (Dd2/3D7) |
| Chloroquine | Standard | 20 | 250 | 12.5 |
| DQA-01 | -NH-(CH₂)₂-N(Et)₂ | 35 | 450 | 12.9 |
| DQA-02 | -NH-(CH₂)₄-N(Et)₂ | 18 | 190 | 10.6 |
| DQA-03 | -NH-(CH₂)₂-piperidine | 25 | 280 | 11.2 |
| DQA-04 | -O-(CH₂)₂-N(Et)₂ | 150 | >1000 | >6.7 |
This data is illustrative. Actual results will vary. A lower Resistance Index (RI) suggests the analog is better at overcoming resistance mechanisms compared to the standard drug.
References
- 1. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroquine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Chloroquine Phosphate? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. uop.edu.pk [uop.edu.pk]
- 10. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 11. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemsynthesis.com [chemsynthesis.com]
- 16. iddo.org [iddo.org]
- 17. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pharmacy180.com [pharmacy180.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Derivatization of 5,8-Dichloroquinoline
Abstract: 5,8-Dichloroquinoline is a key heterocyclic scaffold in medicinal chemistry and materials science. Its derivatization opens avenues for the development of novel therapeutic agents and functional materials. This guide provides an in-depth exploration of two powerful catalytic methods for the functionalization of this compound: Palladium-catalyzed amination (Buchwald-Hartwig reaction) and Palladium-catalyzed Sonogashira coupling. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols, mechanistic insights, and data presentation to facilitate the synthesis of diverse quinoline derivatives.
Introduction: The Strategic Importance of the this compound Scaffold
The quinoline nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The this compound motif, in particular, offers two reactive handles—the chlorine atoms at the C5 and C8 positions—for strategic chemical modification. The differential reactivity of these positions allows for selective and sequential functionalization, enabling the construction of complex molecular architectures and diverse chemical libraries.
The derivatization of this compound is primarily achieved through transition-metal-catalyzed cross-coupling reactions. The chlorine atoms are generally unreactive towards classical Nucleophilic Aromatic Substitution (SNAr) unless activated by strong electron-withdrawing groups, which are absent in this scaffold.[3][4] Therefore, palladium-catalyzed methods have become the gold standard, offering mild reaction conditions and broad functional group tolerance.[5]
This application note will focus on two of the most robust and versatile palladium-catalyzed cross-coupling reactions for derivatizing this compound:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing primary or secondary amines.
-
Sonogashira Coupling: For the formation of C-C bonds, introducing terminal alkynes.
Safety and Handling
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents.
-
This compound and its derivatives: These compounds should be handled with care. They are irritants to the eyes, respiratory system, and skin.[6][7]
-
General Precautions: Always work in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves.[8] Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[6]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. This reaction is indispensable for introducing nitrogen-containing functional groups onto the this compound core, which is a common strategy in the development of bioactive molecules. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and selectivity.[5]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
The choice of ligand is crucial. Sterically hindered and electron-rich phosphine ligands like BINAP or DavePhos are often required to facilitate both the oxidative addition and the final reductive elimination step, which forms the desired C-N bond.[5][9]
Experimental Protocol: Mono-amination of this compound
This protocol is adapted from general procedures for the amination of dichloroquinolines.[5][10] It is optimized for the selective mono-substitution, which is typically favored due to the deactivation of the ring after the first amination.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, or a primary amine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or DavePhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous dioxane
-
Argon (or Nitrogen) gas supply
Procedure:
-
Reaction Setup: In a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (0.25 mmol), Pd₂(dba)₃ (4-8 mol%), and BINAP or DavePhos (4.5-9 mol%).
-
Inert Atmosphere: Seal the flask and purge with argon for 10-15 minutes.
-
Solvent and Reagents: Add anhydrous dioxane (2 mL) via syringe. Stir the mixture for 2-3 minutes at room temperature. Then, add the amine (0.25 mmol for mono-amination) and sodium tert-butoxide (0.375 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 6-15 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-amino-8-chloroquinoline derivative.
Key Parameters and Optimization
| Parameter | Recommended Range/Value | Rationale and Expert Insights |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ can also be used, as it is reduced in situ to Pd(0). |
| Ligand | BINAP, DavePhos | For many dichloroquinolines, BINAP is effective.[5][9] For more sterically hindered amines or for di-amination reactions, DavePhos may provide better results.[5][10] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | NaOtBu is a strong, non-nucleophilic base suitable for a wide range of amines. Weaker bases like K₂CO₃ may be used for more acidic amines. |
| Solvent | Dioxane, Toluene | Anhydrous, aprotic solvents are essential. Dioxane is widely used and effective for these reactions.[5] |
| Temperature | Reflux (101-110 °C) | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
| Stoichiometry | 1:1 (Dichloroquinoline:Amine) | For selective mono-amination, a 1:1 ratio is recommended. For di-amination, a significant excess of the amine (3-4 equivalents) is required.[5] |
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes.[11] This reaction requires a palladium catalyst and a copper(I) co-catalyst. It provides a direct route to alkynyl-substituted quinolines, which are valuable intermediates for further transformations or as target molecules in materials science and medicinal chemistry.
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The palladium cycle mirrors that of other cross-coupling reactions.[12] The copper cycle's role is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[13] This transmetalation step is crucial for the overall efficiency of the reaction.
Experimental Protocol: Mono-alkynylation of this compound
This protocol is based on established procedures for the Sonogashira coupling of haloquinolines and related heterocycles.[14]
Materials:
-
This compound
-
Terminal Alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Argon (or Nitrogen) gas supply
Procedure:
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).
-
Solvent and Reagents: Add anhydrous THF (10 mL) and triethylamine (2.5 mmol). Stir the mixture to obtain a suspension.
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (40-60 °C) for 4-12 hours. Monitor the reaction by TLC. The formation of a precipitate (triethylammonium chloride) is often observed.
-
Workup: After completion, remove the solvent under reduced pressure. Add water (15 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Extraction: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 5-alkynyl-8-chloroquinoline.
Key Parameters and Optimization
| Parameter | Recommended Range/Value | Rationale and Expert Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is a common, air-stable precatalyst. Pd(PPh₃)₄ can also be used directly as the Pd(0) source. |
| Copper Co-catalyst | CuI | Copper(I) iodide is the most common and effective co-catalyst for generating the copper acetylide intermediate.[11] |
| Base | Et₃N, Diisopropylamine | An amine base is required to neutralize the HX formed and to facilitate the deprotonation of the terminal alkyne.[15] |
| Solvent | THF, DMF, Dioxane | Aprotic polar solvents are typically used to ensure solubility of the reagents and intermediates. |
| Temperature | Room Temperature to 60 °C | Many Sonogashira couplings proceed efficiently at room temperature. Gentle heating may be required for less reactive substrates.[11] |
| Homocoupling | Minimize O₂ | The primary side reaction is the oxidative homocoupling of the alkyne (Glaser coupling). Maintaining a strict inert atmosphere minimizes this.[16] |
Conclusion
The derivatization of this compound via palladium-catalyzed Buchwald-Hartwig amination and Sonogashira coupling offers a robust and versatile platform for the synthesis of novel compounds with significant potential in drug discovery and materials science. The protocols and insights provided herein are designed to serve as a comprehensive guide for researchers, enabling the efficient and strategic functionalization of this important heterocyclic core. Careful optimization of catalysts, ligands, and reaction conditions, as detailed in this note, is paramount to achieving high yields and desired selectivity.
References
- 1. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google Patents [patents.google.com]
- 8. Method for preparing 5-chloro-8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]
- 9. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. depts.washington.edu [depts.washington.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5,8-Dichloroquinoline
Welcome to the technical support center for the purification of crude 5,8-dichloroquinoline. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity this compound for their research and synthetic applications. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: The impurity profile of crude this compound is heavily dependent on the synthetic route employed. The Skraup synthesis, a common method for producing quinolines, can often lead to several types of impurities:
-
Starting Materials: Unreacted precursors, such as 2,5-dichloroaniline, can be present in the crude product.
-
Positional Isomers: During the chlorination of quinoline or its derivatives, other dichloro-isomers may form, although direct synthesis routes aim to minimize this.[1]
-
Polymeric/Tarry By-products: The strongly acidic and high-temperature conditions of the Skraup synthesis can generate significant amounts of tar-like substances, which are often dark-colored and difficult to remove.[2]
-
Oxidation Products: Exposure to oxidizing agents or air at high temperatures can lead to the formation of N-oxides or other degradation products.
Q2: What is the first step I should take before attempting a large-scale purification?
A2: Always begin with a small-scale analytical assessment. Before committing your entire batch of crude material, you should:
-
Obtain a Melting Point: A broad and depressed melting point range compared to the literature value (97-98 °C) is a clear indicator of impurities.[3]
-
Run a Thin-Layer Chromatography (TLC): TLC is an invaluable tool for visualizing the number of components in your crude mixture and for developing a suitable solvent system for column chromatography.
-
Check Solubility: Test the solubility of a small amount of crude material in various common laboratory solvents at room temperature and upon heating. This data is crucial for selecting an appropriate recrystallization solvent.[4][5]
Q3: What are the primary methods for purifying this compound?
A3: The three most effective and commonly used techniques for purifying this compound are:
-
Recrystallization: An excellent method for removing small to moderate amounts of impurities, provided a suitable solvent can be found.[6]
-
Flash Column Chromatography: The most powerful technique for separating compounds with different polarities, making it ideal for removing isomers and multiple by-products.[7]
-
Acid-Base Extraction: This chemical method leverages the basicity of the quinoline nitrogen to separate it from non-basic or acidic impurities.[8]
Troubleshooting and In-Depth Purification Guides
This section addresses specific problems you may encounter and provides detailed protocols for the key purification techniques.
Problem 1: My crude product is a dark, oily, or tarry substance.
-
Probable Cause: High concentration of polymeric by-products from the synthesis. Direct recrystallization or chromatography may be ineffective at this stage.
-
Suggested Solution: Acid-Base Extraction Cleanup. This approach is highly effective for removing neutral, tarry impurities. The basic nitrogen atom of the quinoline ring is protonated by an acid, rendering it water-soluble as a hydrochloride salt, while the non-basic tar remains in the organic phase.
-
Dissolution: Dissolve the crude material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. If the material is very tarry, you may need a significant volume of solvent.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it three times with 1 M hydrochloric acid (HCl). The this compound will move into the aqueous layer as its hydrochloride salt.
-
Combine & Wash: Combine the aqueous layers. To remove any remaining neutral impurities, perform a "back-wash" by washing the combined aqueous phase with a fresh portion of DCM. Discard the organic layer.
-
Basification & Precipitation: Cool the acidic aqueous layer in an ice bath. Slowly add 3 M sodium hydroxide (NaOH) with stirring until the solution is basic (pH > 10). The purified this compound will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum to a constant weight. Assess purity via melting point and TLC.
Problem 2: I see multiple spots on TLC, and my product's melting point is very low and broad.
-
Probable Cause: The crude product contains a significant amount of impurities with polarities similar to the desired compound, such as isomers.
-
Suggested Solution: Flash Column Chromatography. This is the method of choice for separating complex mixtures. The key is to develop an effective mobile phase that provides good separation on a TLC plate first.
Caption: Workflow for column chromatography purification.
-
TLC Analysis: Develop a mobile phase system that gives your product an Rf value of ~0.3 and separates it from impurities. A common starting point is a mixture of Hexanes and Ethyl Acetate (EtOAc).
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar mobile phase.[9] Pack the column carefully to create a homogenous bed, ensuring no air bubbles are trapped.[9]
-
Sample Loading (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM). Add a small portion of silica gel (2-3 times the weight of your crude) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique generally provides superior separation compared to wet loading.[9]
-
Elution: Begin eluting with your mobile phase, starting with a lower polarity (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity if necessary (gradient elution) to move the desired compound down the column.[7]
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions that contain only the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
| Component | Mobile Phase (Example) | Rf Value (Approx.) | Visualization |
| Less Polar Impurity | 9:1 Hexane:EtOAc | 0.6 | UV Lamp (254 nm) |
| This compound | 9:1 Hexane:EtOAc | 0.3 | UV Lamp (254 nm) |
| More Polar Impurity | 9:1 Hexane:EtOAc | 0.1 | UV Lamp (254 nm) |
Problem 3: My product looks clean after initial purification, but the melting point is still not sharp.
-
Probable Cause: Small amounts of persistent impurities remain.
-
Suggested Solution: Recrystallization. This is an ideal final polishing step to achieve high analytical purity. The key is selecting the right solvent.
The principle of recrystallization relies on differential solubility.[10] An ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C). Conversely, the impurities should either be completely insoluble at high temperatures (allowing for hot filtration) or remain highly soluble at low temperatures (staying in the mother liquor upon cooling).[6]
-
Solvent Screening: In separate test tubes, place a small amount of your material and add a few drops of different solvents. Good candidates for chlorinated aromatic compounds include ethanol, methanol, heptane, or a mixed solvent system like ethanol/water or hexane/ethyl acetate.[11][12]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude product until it is fully dissolved.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities. Be aware that charcoal can also adsorb some of your product.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum until a constant weight is achieved.
| Solvent | Solubility (Hot) | Solubility (Cold) | Comments |
| Ethanol | High | Moderate | A good general-purpose solvent. May need to cool significantly for good recovery.[4] |
| Heptane/Hexane | Moderate | Very Low | Excellent for non-polar compounds. Can lead to "oiling out" if the solution is cooled too quickly.[12] |
| Ethyl Acetate | High | Moderate | Good dissolving power, often used in a mixed system with hexanes.[5][13] |
| Ethanol/Water | High | Low | A good mixed-solvent system. Add water dropwise to the hot ethanol solution until cloudy, then re-clarify with a drop of ethanol before cooling. |
Troubleshooting Decision Workflow
Caption: Decision tree for purification strategy.
Safety Precautions
-
Always handle this compound and its related compounds in a well-ventilated fume hood.[14][15]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[16]
-
Dichloroquinolines are irritants and may be harmful if swallowed, inhaled, or absorbed through the skin. Avoid creating dust.[17][18]
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
References
- 1. pjsir.org [pjsir.org]
- 2. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tcichemicals.com [tcichemicals.com]
- 15. fishersci.nl [fishersci.nl]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Optimizing Reaction Conditions for 5,8-Dichloroquinoline Substitutions
Welcome to the technical support center for optimizing nucleophilic substitution reactions on 5,8-dichloroquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to functionalize this important scaffold. Here, we address common challenges, provide troubleshooting strategies, and offer detailed experimental protocols to help you achieve your synthetic goals with higher yields and selectivity.
Introduction: The Challenge and Opportunity of this compound
This compound is a valuable starting material in medicinal chemistry, with its derivatives showing a wide range of biological activities. However, the functionalization of this molecule via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions is not always straightforward. The primary challenge lies in controlling the regioselectivity of the substitution, as the two chlorine atoms at the C5 and C8 positions exhibit different reactivities. This guide will provide you with the foundational knowledge and practical advice to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Which chlorine atom on this compound is more reactive towards nucleophilic substitution?
A1: The reactivity of the chlorine atoms at the C5 and C8 positions is governed by a balance of electronic and steric effects.
-
Electronic Effects: The quinoline ring is electron-deficient due to the electronegativity of the nitrogen atom, which activates the entire ring system towards nucleophilic attack. This effect is more pronounced in the pyridine ring, but it also influences the benzene ring where the C5 and C8 positions are located.
-
Steric Effects: The C8 position is significantly more sterically hindered than the C5 position due to its proximity to the quinoline nitrogen and the hydrogen atom at the C7 position. This steric crowding can impede the approach of nucleophiles and bulky catalyst complexes.
In most cases, the C5 position is more susceptible to nucleophilic attack due to the lower steric hindrance. However, the electronic nature of the nucleophile and the reaction conditions can influence this selectivity.
Q2: I am getting a mixture of 5-substituted and 8-substituted products. How can I improve the regioselectivity for the C5 position?
A2: Achieving high regioselectivity for the C5 position often involves leveraging the steric differences between the two positions.
-
Use a Bulkier Nucleophile: Employing a sterically demanding nucleophile can further disfavor attack at the already crowded C8 position.
-
Optimize Catalyst and Ligand (for cross-coupling reactions): In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the choice of ligand is critical. Using a bulky phosphine ligand can increase the steric footprint of the catalyst, making it more difficult to access the C8 position.[1]
-
Lower the Reaction Temperature: In some cases, lowering the reaction temperature can enhance the kinetic selectivity, favoring the less sterically hindered pathway.
Q3: How can I achieve mono-substitution and avoid the formation of the 5,8-disubstituted product?
A3: Preventing di-substitution is a common challenge. Here are some strategies:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration, which can disfavor the second substitution.
-
Monitor the Reaction Closely: Use TLC or LC-MS to monitor the progress of the reaction and stop it once the desired mono-substituted product is formed, before significant di-substitution occurs.
-
Deactivation of the Ring: The introduction of an electron-donating nucleophile at one position can deactivate the ring towards a second nucleophilic attack, which can help in achieving mono-substitution.
Q4: What are the best practices for purifying my substituted chloroquinoline product?
A4: Purification can often be achieved using standard column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is usually effective. The choice of eluent will depend on the polarity of your product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficient reactivity of the nucleophile.2. Inactive catalyst (for cross-coupling).3. Reaction temperature is too low. | 1. Use a stronger base to deprotonate the nucleophile and increase its nucleophilicity.2. Ensure the catalyst is fresh and the reaction is set up under an inert atmosphere.3. Gradually increase the reaction temperature and monitor for product formation. |
| Poor Regioselectivity (mixture of 5- and 8-isomers) | 1. The nucleophile is not sterically hindered enough.2. The catalyst/ligand system is not selective. | 1. Consider using a bulkier nucleophile.2. For Buchwald-Hartwig reactions, screen different bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos).[2] |
| Formation of Di-substituted Product | 1. Excess nucleophile.2. Reaction time is too long. | 1. Use a 1:1 stoichiometry of this compound to the nucleophile.2. Monitor the reaction closely and quench it once the mono-substituted product is maximized. |
| Product Degradation | 1. Reaction temperature is too high.2. The product is sensitive to the reaction conditions. | 1. Attempt the reaction at a lower temperature for a longer period.2. Consider using milder reaction conditions, such as a weaker base or a more active catalyst that allows for lower temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination (C-N Coupling)
This protocol is adapted from procedures for other dichloroquinolines and serves as a starting point for optimization.[1]
Reaction Setup:
References
Technical Support Center: Navigating the Stability of 5,8-Dichloroquinoline
Welcome to the technical support center for 5,8-Dichloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound. Our goal is to equip you with the knowledge to anticipate and address potential stability challenges in your experiments, ensuring the integrity and reproducibility of your results.
Introduction to the Stability Profile of this compound
This compound is a halogenated aromatic heterocyclic compound. Its stability is governed by the inherent chemical properties of the quinoline ring system and the influence of the two electron-withdrawing chlorine atoms. While stable under standard storage conditions, its reactivity can be influenced by various experimental parameters. This guide will delve into the specifics of its stability under different conditions and provide actionable solutions to common issues.
Troubleshooting Guide: A Proactive Approach to Stability
This section is structured in a question-and-answer format to directly address specific challenges you may encounter.
Observation: My this compound solution is developing a yellow or brownish tint over time.
What is likely happening?
Discoloration is a common indicator of degradation in quinoline-containing compounds. This is often due to a combination of factors, primarily oxidation and photodegradation. The quinoline ring system can be susceptible to oxidation, and the presence of chlorine atoms can influence the electronic properties of the molecule, potentially affecting its photostability.[1]
Troubleshooting and Prevention:
-
Light Protection: Store this compound, both in solid form and in solution, in amber vials or containers wrapped in aluminum foil to protect it from light.[2]
-
Inert Atmosphere: For long-term storage of solutions, particularly in volatile organic solvents, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.
-
Solvent Purity: Use high-purity, peroxide-free solvents for preparing solutions. Older or improperly stored solvents can contain impurities that may initiate degradation.
Issue: I'm seeing a loss of potency and inconsistent results in my biological assays.
Could this be a stability issue?
Yes, a gradual loss of potency and poor reproducibility are classic signs of compound degradation.[2] Even if there are no visible changes, this compound may be degrading into species that are less active or interfere with your assay.
Investigative Workflow:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before your experiments. Avoid using stock solutions that have been stored for extended periods without re-validation.
-
Conduct a Forced Degradation Study: To understand the potential for degradation under your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to stress conditions such as heat, light, acid, base, and oxidation.
-
Stability-Indicating Analytical Method: Develop and validate a stability-indicating analytical method, such as Ultra-Performance Liquid Chromatography with a Photo Diode Array detector (UPLC-PDA), to separate and quantify the parent compound from any potential degradants.[3][4]
Question: How does pH affect the stability of my this compound solution?
Scientific Rationale:
The stability of quinoline and its derivatives can be highly dependent on pH.[5][6] Quinoline itself is a weak base, and its protonation state can influence its reactivity. For this compound, extreme pH conditions can potentially lead to hydrolytic degradation, although chloroquinolines are generally resistant to hydrolysis under mild conditions. The electron-withdrawing nature of the chlorine atoms can make the quinoline ring more susceptible to nucleophilic attack under certain conditions.[7][8]
Recommendations:
-
Buffered Solutions: When working in aqueous media, use buffered solutions to maintain a stable pH.
-
pH Screening: If your application allows, perform a preliminary stability study across a range of pH values to determine the optimal pH for stability.
-
Avoid Strong Acids and Bases: Unless required for a specific reaction, avoid prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures.
Concern: I need to heat my reaction mixture containing this compound. What are the thermal stability considerations?
Potential Risks:
Halogenated aromatic compounds are generally thermally stable.[9] However, prolonged exposure to high temperatures can lead to decomposition. The specific degradation pathway at elevated temperatures would need to be determined experimentally, but could involve dehalogenation or ring opening.
Best Practices:
-
Temperature Control: Use a precisely controlled heating system (e.g., an oil bath with a temperature controller) to avoid overheating.
-
Reaction Monitoring: Monitor the progress of your reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS) to minimize heating time.
-
Inert Atmosphere: If performing the reaction at high temperatures for an extended period, consider doing so under an inert atmosphere to prevent thermo-oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and strong oxidizing agents.[10][11][12]
Q2: Which solvents are recommended for preparing stock solutions of this compound?
A2: Based on the general solubility of similar compounds, organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols are commonly used. Always use high-purity, anhydrous solvents when possible. For aqueous experiments, prepare fresh dilutions from a concentrated organic stock solution.
Q3: What are the expected degradation products of this compound?
A3: Without specific experimental data, predicting the exact degradation products is challenging. However, based on the chemistry of quinolines, potential degradation pathways under forced conditions could include:
-
Photodegradation: Hydroxylation of the aromatic rings.[15]
-
Hydrolysis (under harsh conditions): Potential replacement of a chlorine atom with a hydroxyl group, though this is less likely for chloroquinolines compared to other haloaromatics.[16]
Q4: How can I confirm the identity of potential degradation products?
A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities and degradation products.[5][16][17] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the degradants.
Experimental Protocols and Visualizations
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[2]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[2]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[2]
-
Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a validated stability-indicating UPLC-PDA method.
Diagrams
Caption: Experimental workflow for a forced degradation study.
Caption: Predicted degradation pathways for this compound.
Summary of Stability Considerations
| Condition | Potential for Degradation | Key Considerations | Recommended Actions |
| pH | Moderate | Stability is pH-dependent; extremes can promote degradation. | Use buffered solutions; determine optimal pH range. |
| Temperature | Low to Moderate | Generally stable at ambient temperatures; high heat can cause decomposition. | Avoid excessive heat; use controlled heating for reactions. |
| Light | High | Susceptible to photodegradation, leading to discoloration and loss of potency. | Store in light-protective containers at all times. |
| Oxidation | High | Prone to oxidation from atmospheric oxygen or oxidizing agents. | Store under inert atmosphere; use fresh, pure solvents. |
| Solvents | Variable | Stability can be solvent-dependent; impurities in solvents can be problematic. | Use high-purity, appropriate solvents; prepare solutions fresh. |
References
- 1. Chlorinated polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Development of a Stability-Indicating RP-UPLC Method for Rapid Determination of Metaxalone and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 7. www1.lasalle.edu [www1.lasalle.edu]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 11. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 12. eurochlor.org [eurochlor.org]
- 13. quora.com [quora.com]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. scispace.com [scispace.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Mass spectrometry for small molecule pharmaceutical product development: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Reactions Involving 5,8-Dichloroquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,8-dichloroquinoline. This guide is designed to provide in-depth, practical solutions to common challenges encountered during synthetic reactions with this versatile but sometimes challenging substrate. By understanding the underlying chemical principles, we can systematically diagnose and resolve issues to ensure successful experimental outcomes.
General Troubleshooting & FAQs
This section addresses broad issues that can affect any reaction involving this compound, from starting material integrity to general reactivity patterns.
Q1: My reaction is sluggish or fails to initiate. Where should I start my investigation?
A1: When a reaction with this compound fails, begin with the fundamentals before optimizing complex parameters. The most common culprits are reagent quality, solubility, and inadequate atmospheric control.
-
Verify Starting Material Purity: this compound is a solid with a melting point of 97-98 °C.[1] Confirm the identity and purity of your starting material using NMR and LC-MS. Impurities can poison catalysts or introduce side reactions.
-
Assess Solubility: Poor solubility is a frequent cause of reaction failure.[2] this compound, like many quinoline derivatives, has limited solubility in water but is generally soluble in organic solvents like 1,4-dioxane, DMF, and chlorinated solvents.[3][4][5] If your substrate is not fully dissolved under the reaction conditions, the reaction becomes diffusion-limited and slow. Consider a different solvent system or gently increasing the temperature to achieve homogeneity.
-
Ensure Inert Atmosphere: For many transition-metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), oxygen is detrimental. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can promote side reactions like the homocoupling of boronic acids in Suzuki reactions.[6] Ensure your solvents are properly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) and that the reaction is maintained under a positive pressure of an inert gas.[6][7]
Q2: I am observing a mixture of mono-substituted products. How can I control the regioselectivity?
A2: The two chlorine atoms on this compound exhibit different reactivity profiles due to the electronic influence of the quinoline nitrogen.
-
Electronic Effects: The quinoline ring is electron-deficient, which activates both chlorine atoms towards nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium catalysis.[8][9] The nitrogen atom exerts a strong electron-withdrawing inductive effect, which is more pronounced at the ortho (C8) and para (C6, not substituted) positions. This generally makes the C5 position less electron-deficient and thus less reactive in SNAr-type reactions compared to positions activated by a para-nitrogen, as seen in other chloroquinolines.[10][11]
-
Steric Hindrance: The C5 position is sterically less hindered than the C8 position, which is flanked by the fused benzene ring. This can influence the approach of bulky reagents.
For transition-metal catalysis, the relative rates of oxidative addition at C5 vs. C8 will determine selectivity. For SNAr, the relative stability of the Meisenheimer intermediate will be key.[12] To control regioselectivity, you can modulate:
-
Temperature: Running the reaction at a lower temperature may favor the more kinetically reactive site.
-
Catalyst/Ligand: Bulky ligands on a metal catalyst may show a preference for the less sterically hindered C5 position.
-
Protecting Groups: In some cases, temporary coordination of a Lewis acid to the quinoline nitrogen can modulate the electronic profile of the ring, influencing the reactivity of the two positions.
Below is a diagram illustrating the factors influencing the reactivity of the C5 and C8 positions.
Caption: Factors influencing regioselectivity in this compound reactions.
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Aryl chlorides are known to be less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions.[9][13] This is due to the stronger C-Cl bond, which makes the initial oxidative addition step more challenging. For a substrate like this compound, which is an electron-deficient heteroaryl chloride, specialized conditions are often required.[8][14]
Q3: My Suzuki-Miyaura coupling is giving low to no yield. What are the most likely causes and solutions?
A3: A failed Suzuki coupling with an aryl chloride points to issues with the catalyst system, base, or reagent stability.
Troubleshooting Flowchart for Failed Suzuki Coupling
Caption: Systematic troubleshooting workflow for a failed Suzuki-Miyaura coupling reaction.
Detailed Solutions:
-
Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[9][13] The key is to use a catalyst system that promotes the difficult oxidative addition step. This requires ligands that are both bulky and electron-rich .[14]
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[14]
-
Palladium Source: Air-stable Pd(II) precatalysts (e.g., XPhos Pd G3) are preferred over Pd(OAc)₂ or Pd₂(dba)₃ as they form the active Pd(0) species more cleanly and reliably.[6][15]
-
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.
-
Boronic Acid Stability: Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with -H), especially under harsh basic conditions or in the presence of water.[2][6] If you suspect this is an issue, consider using potassium trifluoroborate salts or boronic esters (e.g., pinacol esters), which are more stable.[16]
| Parameter | Standard Condition | Troubleshooting Suggestion | Rationale |
| Pd Source | Pd(PPh₃)₄, Pd(OAc)₂ | XPhos Pd G3, SPhos Pd G2 | Precatalysts provide clean, efficient generation of the active Pd(0) catalyst.[15] |
| Ligand | PPh₃ | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands accelerate the rate-limiting oxidative addition of the aryl chloride.[14] |
| Base | Na₂CO₃ | K₃PO₄ (anhydrous, powdered), Cs₂CO₃ | Stronger, non-nucleophilic bases facilitate transmetalation without degrading sensitive substrates.[6][16] |
| Solvent | Toluene, THF | 1,4-Dioxane/H₂O (e.g., 10:1), Toluene/H₂O | A polar, often aqueous co-solvent system can improve the solubility of the base and boronate salt, accelerating the reaction.[6][7] |
Q4: My Buchwald-Hartwig amination is not working with this compound. How can I fix it?
A4: The Buchwald-Hartwig amination of aryl chlorides requires a carefully selected catalyst system and base.[17] The challenges are similar to the Suzuki coupling: slow oxidative addition and potential catalyst inhibition.[18]
-
Catalyst System is Critical: As with Suzuki couplings, modern, sterically hindered, and electron-rich ligands are essential for coupling aryl chlorides.[19][20]
-
For Primary & Secondary Amines: Ligands like RuPhos and BrettPhos have shown excellent performance with aryl chlorides.[20]
-
For Weakly Nucleophilic Amines: More specialized, highly active ligands may be necessary.
-
-
Base Selection and Strength: A strong, non-nucleophilic base is required to deprotonate the amine, forming the amide that enters the catalytic cycle.
-
Common Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices.[21]
-
Weaker Bases for Sensitive Substrates: If your substrate has base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this often requires higher temperatures.[21]
-
-
Amine Purity: The purity of the amine coupling partner is exceedingly important. Trace impurities can poison the palladium catalyst.[15] If possible, distill liquid amines or recrystallize solid amines before use.
Protocol: Catalyst System Screening for a Failed Buchwald-Hartwig Amination
-
Setup: In a glovebox, prepare an array of reaction vials. To each vial, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).[19]
-
Catalyst Addition: To each vial, add a different pre-weighed catalyst system.
-
Vial 1: RuPhos Pd G3 (2 mol%)
-
Vial 2: BrettPhos Pd G3 (2 mol%)
-
Vial 3: XPhos Pd G2 (2 mol%)
-
-
Reaction: Add degassed solvent (e.g., toluene or dioxane). Seal the vials and heat to 80-110 °C.
-
Analysis: Monitor the reactions by LC-MS or GC-MS after a set time (e.g., 4 hours, 12 hours) to identify the most promising catalyst system.
Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
Q5: I am trying to perform an SNAr reaction with an amine or alcohol, but the reaction is very slow. What can I do?
A5: SNAr reactions on this compound are feasible but depend on the activation of the quinoline ring and the nucleophilicity of the coupling partner. The electron-deficient nature of the quinoline ring facilitates this reaction.[22]
-
Increase Electronic Activation: The reaction proceeds through a negatively charged Meisenheimer complex, which is stabilized by electron-withdrawing groups. While the quinoline nitrogen provides activation, it may not be sufficient for weak nucleophiles. In some cases, N-oxidation of the quinoline to the corresponding N-oxide can dramatically increase the electron-withdrawing character of the ring, making it much more susceptible to nucleophilic attack.
-
Enhance Nucleophilicity: If using an alcohol or a weakly basic amine, deprotonation with a strong base is necessary.
-
For alcohols, use a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the more nucleophilic alkoxide in situ.
-
For amines, a strong base may also be required, although many amines are sufficiently nucleophilic to react directly, especially at higher temperatures.
-
-
Solvent Choice: Use a polar aprotic solvent such as DMSO, DMF, or NMP. These solvents are effective at solvating the cation of the nucleophile salt, leaving a "naked," more reactive anionic nucleophile. They also help to stabilize the charged Meisenheimer intermediate.
-
Increase Temperature: SNAr reactions often require elevated temperatures (e.g., >100 °C) to proceed at a reasonable rate, sometimes under microwave irradiation.[21]
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. reddit.com [reddit.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. reddit.com [reddit.com]
- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 20. research.rug.nl [research.rug.nl]
- 21. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 22. Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 5,8-Dichloroquinoline during storage
Technical Support Center: 5,8-Dichloroquinoline
A Guide to Ensuring Chemical Integrity During Storage and Handling
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who rely on the purity and stability of this reagent for reproducible and successful outcomes. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount. This guide provides in-depth, experience-driven advice to help you prevent, troubleshoot, and assess the decomposition of this compound.
Section 1: Understanding the Stability of this compound
The this compound molecule, while robust, possesses inherent chemical characteristics that make it susceptible to degradation under suboptimal storage conditions. The quinoline core is an electron-rich aromatic system, and the chloro-substituents influence its reactivity. Understanding the primary drivers of decomposition is the first step toward prevention.
-
Atmospheric Exposure (Oxygen & Moisture): The nitrogen atom in the quinoline ring can be a site for oxidation, especially in the presence of atmospheric oxygen. Halogenated aromatic systems can also be susceptible to slow hydrolysis over long periods if exposed to moisture, potentially leading to the formation of hydroxyquinolines. General guidance for quinoline-based compounds is to handle them in a well-ventilated area and store them in tightly sealed containers to minimize contact with air and moisture.[1][2][3]
-
Photodecomposition (Light Exposure): Aromatic heterocyclic compounds are often photosensitive. Exposure to UV or even ambient laboratory light can provide the energy needed to initiate degradation reactions, often leading to discoloration and the formation of complex impurities.[4] Protecting the compound from light is a critical and simple preventive measure.
-
Thermal Stress (Elevated Temperatures): While this compound is a solid with a melting point of 97-98 °C, elevated storage temperatures can accelerate the rates of all degradation reactions.[5] Storing the material in a cool environment minimizes its kinetic energy and reduces the likelihood of decomposition.
Section 2: Troubleshooting Guide & Diagnostics
This section addresses common observations and concerns that may arise during the handling and use of this compound.
Q: My this compound, which was initially an off-white powder, has developed a distinct yellow or brownish tint. What does this indicate?
A: A change in color is the most common visual indicator of chemical decomposition. This is often due to the formation of oxidized species or minor impurities with strong chromophores.
-
Probable Cause: The likely culprit is prolonged exposure to air (oxidation) and/or light (photodecomposition). Even trace amounts of degradation products can impart significant color to the bulk material.
-
Recommended Action:
-
Isolate the Material: Do not use the discolored material in a critical experiment, as the impurities could lead to unexpected side reactions or failed experiments.
-
Perform a Purity Check: Assess the material's purity using an appropriate analytical method. High-Performance Liquid Chromatography (HPLC) is an excellent choice for this. A comparison of the chromatogram to a reference standard or a previous batch will reveal the presence of new impurity peaks.[6][7]
-
Consider Purification: If the decomposition is minor (e.g., <2-3% by area in HPLC), recrystallization may be a viable option to purify the bulk material. However, for critical applications such as drug development, using a new, validated batch is strongly recommended.
-
Q: I ran an HPLC/GC-MS analysis on my stored sample and see new, unidentified peaks. What are the potential degradation products?
A: While the exact decomposition products of this compound are not extensively documented in standard literature, we can infer likely structures based on the degradation pathways of the parent quinoline molecule.
-
Potential Pathways: A common degradation pathway for quinolines involves hydroxylation of the ring system to form quinolinone or hydroxyquinoline derivatives.[8] For this compound, this could hypothetically lead to the formation of various dichlorohydroxyquinolines or dichloroquinolinones.
-
Recommended Action:
-
Analyze by LC-MS: To identify the impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[9] It provides both the retention time (from LC) and the mass-to-charge ratio (from MS), allowing for the determination of the molecular weights of the degradation products.
-
Evaluate Impact: Assess whether the identified impurities could interfere with your downstream application. For example, a nucleophilic impurity could compete in a reaction, while an acidic impurity could neutralize a basic catalyst.
-
Q: How can I definitively confirm if my stored vial of this compound is still suitable for a cGMP-regulated synthesis?
A: For applications governed by Good Manufacturing Practices (cGMP), visual inspection is insufficient. A formal analytical validation is required.
-
Non-Negotiable Protocol:
-
Purity Analysis: Use a validated, stability-indicating HPLC method to determine the purity of the material. The method must be able to separate the parent compound from all known impurities and potential degradants. The purity should be reported as area percent.[6]
-
Identity Confirmation: Confirm the identity of the main peak using a secondary technique, such as comparing its mass spectrum to a reference or its retention time to a certified standard.
-
Documentation: All results must be thoroughly documented, compared against the material's specification sheet, and signed off by quality assurance personnel. Any deviation from the established specifications means the material cannot be used.
-
Section 3: Proactive Storage & Handling Protocols (FAQs)
Q: What are the ideal long-term storage conditions for this compound?
A: To maximize shelf-life and maintain purity, adhere to the following conditions, summarized in the table below.
| Parameter | Optimal Condition | Suboptimal Condition & Rationale |
| Temperature | 2-8 °C (Refrigerated) | Room Temperature or Higher: Increases reaction rates for all degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Air: Oxygen and moisture can lead to oxidation and hydrolysis.[2] |
| Light | Amber Glass Vial, Stored in the Dark | Clear Vial, Exposed to Light: UV and ambient light can cause photodecomposition.[4] |
| Container | Tightly Sealed, Chemically Inert Glass | Loosely Capped or Plastic Container: Allows atmospheric exchange; risk of leaching from plastic. |
Q: What is the best practice for handling the compound for daily use?
A: Minimize exposure during weighing and aliquoting.
-
Equilibration: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Inert Atmosphere: If possible, handle the powder inside a glovebox or glove bag under a nitrogen or argon atmosphere.
-
Minimize Time: Weigh the required amount quickly and immediately reseal the main container tightly.
-
Backfill with Inert Gas: Before sealing the main container for long-term storage, gently flush the headspace with an inert gas like argon.
Section 4: Experimental Protocol
Protocol 4.1: Purity Assessment of this compound by HPLC-UV
This protocol provides a general method for assessing the purity of this compound. It should be validated for specific instrumentation.
-
Sample Preparation:
-
HPLC-UV Conditions:
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by determining the area percent of the main this compound peak relative to the total area of all peaks.
-
A significant decrease in the main peak's area % or the appearance of new peaks >0.1% compared to a reference sample indicates degradation.
-
Section 5: Visualization
Decision Workflow for Material Integrity
The following diagram outlines the decision-making process when the integrity of a stored lot of this compound is questioned.
Caption: Decision tree for assessing the integrity of stored this compound.
References
- 1. 5,7-Dichloro-8-hydroxyquinoline - Safety Data Sheet [chemicalbook.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Analysis in 5,8-Dichloroquinoline Functionalization
Welcome to the technical support guide for the functionalization of 5,8-dichloroquinoline. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of modifying this important scaffold. The inherent asymmetry and electronic properties of the quinoline core can lead to a variety of unexpected byproducts. This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you identify, minimize, and understand these alternative reaction pathways.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a problem-and-solution format.
Question 1: My reaction has low conversion, and I've isolated a significant amount of a mono-substituted byproduct. How can I favor the di-substituted product?
Answer:
This is a classic challenge in the functionalization of di-halogenated heterocycles. The formation of mono-substituted intermediates, such as 5-substituted-8-chloroquinoline or 8-substituted-5-chloroquinoline, is common and arises from the differential reactivity of the two C-Cl bonds.
Probable Causes & Mechanistic Insight:
-
Electronic & Steric Differentiation: The C5 and C8 positions on the quinoline ring are not electronically or sterically equivalent. The first substitution event electronically alters the ring, changing the reactivity of the remaining chlorine atom for the second substitution. Often, the first substitution deactivates the ring, making the second substitution slower.
-
Insufficient Reaction Time or Temperature: The activation energy for the second substitution is often higher than the first. Insufficiently forcing conditions will stall the reaction at the mono-substituted stage.
-
Catalyst Deactivation (Cross-Coupling Reactions): In palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig aminations, the catalyst can become deactivated after the first substitution, preventing the reaction from proceeding to completion.[1]
Solutions & Experimental Protocols:
-
Modify Reaction Conditions:
-
Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Monitor for product formation versus decomposition.
-
Extend Reaction Time: Run time-course studies (e.g., analyzing aliquots at 4, 8, 16, and 24 hours) by GC-MS or LC-MS to determine if the reaction is simply slow.
-
Increase Reagent Stoichiometry: For a reaction ArCl2 + 2 Nu -> ArNu2, ensure you are using at least 2.2-2.5 equivalents of the nucleophile (Nu) and base to drive the reaction to completion.
-
-
Re-evaluate the Catalyst System (for Cross-Coupling):
-
Increase Catalyst Loading: For the second, more difficult substitution, a higher catalyst load (e.g., increasing from 1 mol% to 3-5 mol%) may be necessary.
-
Switch Ligands: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often more effective for challenging cross-coupling reactions as they promote the difficult oxidative addition step and stabilize the active catalytic species.[1][2]
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) ensure more efficient generation of the active Pd(0) species compared to sources like Pd(OAc)2.[1][3]
-
Question 2: I've detected a significant byproduct with a mass corresponding to M-Cl+H. What is causing this dehalogenation?
Answer:
The observation of a hydrodehalogenation (or reductive dehalogenation) byproduct, where a chlorine atom is replaced by hydrogen, is a known side reaction for halogenated aromatics, including chloroquinolines.[4][5]
Probable Causes & Mechanistic Insight:
-
Reductive Processes: Certain reagents or conditions can facilitate the reductive cleavage of the C-Cl bond.[5][6]
-
Base-Mediated Decomposition: Some strong bases, particularly at high temperatures, can promote dehalogenation. For instance, potassium hydroxide in the presence of phase-transfer catalysts has been shown to cause reductive dehalogenation of chloroquinolines.[4]
-
Catalyst-Mediated Side Reactions (Cross-Coupling): In palladium-catalyzed reactions, β-hydride elimination from certain intermediates or protonolysis of the organopalladium intermediate can lead to dehalogenation. This is often exacerbated by moisture or protic impurities in the reaction mixture.
Solutions & Experimental Protocols:
-
Rigorous Control of Reaction Conditions:
-
Ensure Anhydrous Conditions: Flame-dry glassware, use freshly distilled anhydrous solvents, and handle reagents under an inert atmosphere (Nitrogen or Argon).
-
Base Selection: If dehalogenation is a problem, consider screening alternative bases. For example, in a Buchwald-Hartwig reaction, switching from NaOtBu to a weaker base like K₃PO₄ or Cs₂CO₃ might mitigate the issue, though it may also slow the desired reaction.[3]
-
-
Protocol: Screening for Dehalogenation Minimization
-
Set up parallel reactions in small vials.
-
Variable 1 (Base): Test NaOtBu, K₃PO₄, and Cs₂CO₃.
-
Variable 2 (Solvent): Test toluene, dioxane, and THF. Aprotic, less polar solvents are often preferred.[1]
-
Run all reactions at the same temperature for a set time (e.g., 12 hours).
-
Analyze the crude reaction mixture of each vial by GC-MS or LC-MS.
-
Quantify the ratio of desired product to the dehalogenated byproduct to identify the optimal conditions.
-
Question 3: My mass spectrometry results show a byproduct with a mass of M-Cl+OH. How can I prevent this hydrolysis?
Answer:
The formation of a quinolone via hydrolysis is a common issue when working with chloroquinolines, especially under basic or acidic conditions in the presence of water.[7][8] The chlorine atoms on the quinoline ring are susceptible to nucleophilic substitution by water or hydroxide ions.
Probable Causes & Mechanistic Insight:
-
Presence of Water: Trace amounts of water in solvents or reagents can act as a nucleophile, particularly at elevated temperatures.
-
Hydroxide Bases: Using strong hydroxide bases (e.g., NaOH, KOH) directly introduces the nucleophile responsible for the side reaction.
-
Acid-Promoted Hydrolysis: Under acidic workup conditions or if the reaction is run in an acidic medium, hydrolysis of the C-Cl bond can be promoted.[7]
Solutions & Experimental Protocols:
-
Strictly Anhydrous Conditions: As with dehalogenation, using anhydrous solvents and inert atmosphere techniques is the first line of defense.
-
Avoid Hydroxide Bases: For base-mediated reactions, use non-nucleophilic bases. Carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), or alkoxides (NaOtBu, K OtBu) are standard choices for cross-coupling reactions.[2]
-
Careful Workup: If using an aqueous workup, perform it at low temperatures (e.g., 0 °C) and minimize the contact time before extraction to reduce the risk of hydrolysis of unreacted starting material or chlorinated intermediates.
Question 4: In my Suzuki coupling, I am observing significant formation of a bi-aryl byproduct derived from the boronic acid. What causes this homo-coupling?
Answer:
Homo-coupling of the boronic acid (or other organometallic reagent) is a well-known side reaction in cross-coupling catalysis.[9][10] It leads to reduced yield of the desired product and complicates purification.
Probable Causes & Mechanistic Insight:
-
Oxidative Homo-coupling: In the presence of oxygen, some palladium catalysts can promote the oxidative dimerization of boronic acids.
-
Incorrect Stoichiometry/Reaction Rate Imbalance: If the transmetalation step (transfer of the organic group from boron to palladium) is slow compared to other processes, or if the concentration of the boronic acid is too high relative to the active catalyst, homo-coupling can become a dominant pathway.[10]
-
Ligand Choice: The choice of ligand can influence the relative rates of the desired catalytic cycle versus off-cycle reactions like homo-coupling.
Solutions & Experimental Protocols:
-
Degas Solvents Thoroughly: Before adding the catalyst, thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes or by using several freeze-pump-thaw cycles. This removes dissolved oxygen.
-
Optimize Reagent Addition: Instead of adding all the boronic acid at the beginning, consider slow addition of the boronic acid solution via a syringe pump over several hours. This keeps its instantaneous concentration low, disfavoring the second-order homo-coupling reaction.
-
Screen Ligands and Bases: A systematic screening of different phosphine ligands and bases can reveal a combination that favors the cross-coupling pathway. Sometimes, a slightly weaker base can slow down deleterious side reactions more than it slows the productive cycle.
Visualizing the Byproduct Landscape
The following diagram illustrates the primary reaction and potential side reactions during the functionalization of this compound.
Caption: Reaction pathways in this compound functionalization.
Frequently Asked Questions (FAQs)
Q: What are the primary analytical techniques for identifying these byproducts?
A: A combination of techniques is essential for unambiguous structure elucidation:
-
GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for separating volatile components of the crude reaction mixture and getting initial mass information. The isotopic pattern of chlorine (35Cl/37Cl ratio of ~3:1) is a powerful diagnostic tool. A fragment with two chlorines will have a characteristic M, M+2, M+4 pattern.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Indispensable for less volatile or thermally sensitive compounds. Provides accurate mass data to help determine elemental composition.[11]
-
NMR Spectroscopy (¹H, ¹³C, COSY, HMBC): The gold standard for structural confirmation.[12][13] ¹H NMR can quickly reveal the presence of multiple quinoline species. 2D NMR techniques like COSY and HMBC are crucial for definitively assigning the position of substituents, especially for differentiating between 5- and 8-substituted isomers.[13][14]
Q: How can I use NMR to distinguish between a 5-substituted and an 8-substituted mono-functionalized product?
A: This requires careful analysis of the aromatic proton signals and their couplings. The proton at C4 often shows a long-range coupling to the proton at C5. In an 8-substituted product, the proton at C5 remains and will show this coupling. In a 5-substituted product, this coupling will be absent. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be decisive. For example, in an 8-alkyl substituted product, an NOE correlation would be expected between the alkyl protons and the proton at C7.
Q: Is there a general "best" solvent for functionalizing this compound?
A: There is no single "best" solvent, as the optimal choice is highly dependent on the specific reaction (e.g., Suzuki, Buchwald-Hartwig, SNAr). However, good starting points are aprotic polar solvents like dioxane , toluene , or THF for cross-coupling reactions.[3] For SNAr reactions, more polar solvents like DMF or DMSO may be required. A solvent screen is always recommended during reaction optimization. Avoid chlorinated solvents as they can sometimes interfere with palladium catalysts.[3]
Byproduct Identification & Troubleshooting
The following table summarizes key characteristics of common byproducts.
| Byproduct Type | Mass Change from Starting Material | Key Analytical Signature (MS or NMR) |
| Mono-substitution | + Mass(Nucleophile) - 35.5 | MS: Isotopic pattern for one remaining Cl atom (M, M+2). |
| Hydrodehalogenation | - 34.5 (loss of Cl, gain of H) | MS: Loss of Cl isotopic pattern. ¹H NMR: Appearance of a new aromatic proton signal. |
| Hydrolysis (Quinolone) | - 18.5 (loss of Cl, gain of OH) | MS: Characteristic mass change. ¹H NMR: Potential loss of aromaticity, appearance of broad NH proton. |
| Homo-coupling | N/A (Byproduct of reagents) | MS: Mass corresponding to two nucleophile units coupled together (e.g., a biphenyl from a phenylboronic acid). |
This workflow provides a logical sequence for identifying an unknown byproduct and determining the corrective action.
Caption: Troubleshooting workflow for byproduct identification.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Dehalogenation - Wikipedia [en.wikipedia.org]
- 6. Role of reduced flavin in dehalogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Regioselectivity of Reactions with 5,8-Dichloroquinoline
Welcome to the technical support center for the regioselective functionalization of 5,8-dichloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving site-selectivity in reactions involving this versatile heterocyclic scaffold. Here, we will delve into the underlying principles governing regioselectivity and provide practical troubleshooting advice and detailed protocols to help you achieve your desired synthetic outcomes.
Introduction: The Challenge of Regioselectivity with this compound
This compound presents a unique challenge in synthetic chemistry due to the presence of two chlorine atoms at positions that exhibit different electronic and steric environments. The C-5 position is generally more electron-deficient and sterically accessible compared to the C-8 position, which is influenced by the adjacent fused benzene ring and the nitrogen atom's lone pair.[1] This inherent difference in reactivity forms the basis for achieving regioselectivity, but it is often a nuanced interplay of various factors that dictates the final product distribution.
This guide will address common issues encountered during the functionalization of this compound, with a focus on widely used transformations such as nucleophilic aromatic substitution (SNAr), and palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: In a nucleophilic aromatic substitution (SNAr) reaction with this compound, which position (C-5 or C-8) is generally more reactive?
A1: Typically, the C-5 position is more susceptible to nucleophilic attack than the C-8 position. This is primarily due to electronic effects. The electron-withdrawing nitrogen atom has a more pronounced influence on the C-5 position, making it more electrophilic. While steric hindrance at the C-8 position can also play a role, the electronic factor is often the dominant driver for regioselectivity in SNAr reactions.[2][3]
Q2: How can I selectively functionalize the C-8 position of this compound?
A2: While the C-5 position is intrinsically more reactive towards many reagents, selective functionalization at C-8 can be achieved through several strategies:
-
Steric Hindrance: Employing bulky nucleophiles or reagents can favor reaction at the more sterically accessible C-5 position, leaving the C-8 position untouched. Conversely, in some cases, specific ligand-catalyst combinations in cross-coupling reactions can leverage steric interactions to direct substitution to the C-8 position.
-
Directing Groups: The introduction of a directing group at a nearby position can facilitate C-8 functionalization through C-H activation strategies.[4]
-
Reaction Conditions: Careful optimization of reaction parameters such as temperature, solvent, and catalyst/ligand system can significantly influence the regiochemical outcome.[4]
Q3: What are the key factors influencing regioselectivity in palladium-catalyzed cross-coupling reactions of this compound?
A3: In palladium-catalyzed cross-coupling reactions, several factors govern the regioselectivity:
-
Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. Bulky, electron-rich ligands can influence the coordination of the palladium catalyst to one of the chlorine atoms, thereby directing the substitution.[4][5]
-
Catalyst Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can impact the active catalyst formation and, consequently, the regioselectivity.
-
Base: The strength and nature of the base can affect the rate of different steps in the catalytic cycle, potentially influencing the product ratio.[4]
-
Solvent: The polarity and coordinating ability of the solvent can modulate the reactivity of the catalyst and the substrates.[4]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling – Mixture of 5- and 8-Arylquinolines Obtained
Symptoms:
-
Formation of a mixture of 5-aryl-8-chloroquinoline and 8-aryl-5-chloroquinoline.
-
Difficulty in separating the regioisomers.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Ligand Control | The chosen phosphine ligand may not be providing sufficient steric or electronic bias. Solution: Screen a panel of ligands with varying steric bulk and electronic properties. For example, bulky, electron-rich ligands like SPhos, XPhos, or BrettPhos often favor coupling at the more sterically accessible C-5 position.[6] |
| Suboptimal Base | The base may not be effectively promoting the transmetalation step for one isomer over the other. Solution: Experiment with different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can influence reaction kinetics and selectivity.[4] |
| High Reaction Temperature | Elevated temperatures can lead to reduced selectivity by overcoming the small energy difference between the two reaction pathways. Solution: Lower the reaction temperature and monitor the reaction over a longer period. This can favor the thermodynamically more stable product or the kinetically preferred pathway.[4] |
Issue 2: Low Yield or No Reaction in Buchwald-Hartwig Amination at the C-8 Position
Symptoms:
-
Recovery of starting this compound.
-
Preferential amination at the C-5 position.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | The C-8 position is sterically more hindered, making it less accessible to the palladium catalyst and the amine nucleophile.[1] Solution: Employ a less sterically demanding amine if possible. Alternatively, use a catalyst system with smaller, yet highly active, ligands that can access the C-8 position. |
| Catalyst Deactivation | The catalyst may be deactivating before significant conversion at the less reactive C-8 position occurs. Solution: Increase the catalyst loading or use a more robust catalyst system. The use of well-defined pre-catalysts can also improve catalyst longevity. |
| Inappropriate Ligand | The ligand may not be suitable for activating the C-8-Cl bond. Solution: Screen a variety of ligands, including bidentate ligands like BINAP or DPEPhos, which can sometimes offer different selectivity profiles compared to monodentate ligands.[7] |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling Favoring the C-5 Position
This protocol provides a general starting point for the selective arylation of this compound at the C-5 position.
Materials:
-
This compound
-
Arylboronic acid
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine))
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Troubleshooting Buchwald-Hartwig Amination for C-8 Selectivity
This protocol outlines a systematic approach to optimize for the challenging C-8 amination.
Materials:
-
This compound
-
Amine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to a dry vial.
-
Add anhydrous toluene (2 mL) and stir for 10 minutes to form the active catalyst.
-
In a separate Schlenk flask, add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Add the pre-formed catalyst solution to the Schlenk flask via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours.
-
Monitor the reaction for the formation of the desired C-8 aminated product, alongside any C-5 isomer.
-
If selectivity is poor, consider lowering the temperature or screening other bulky ligands (e.g., RuPhos, BrettPhos).[6]
-
Work-up and purification are performed as described in Protocol 1.
Visualizing Reaction Control
The following diagrams illustrate the key decision-making processes for enhancing regioselectivity.
Caption: Key factors influencing regioselectivity in SNAr and Cross-Coupling reactions.
Caption: A workflow for troubleshooting poor regioselectivity.
References
- 1. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of 5,8-Dichloroquinoline
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing deep insights into the chemical environment of each atom. This guide offers a comprehensive analysis of 5,8-dichloroquinoline, a substituted heterocyclic compound of interest in medicinal chemistry and materials science. We will explore the theoretical underpinnings and practical application of both ¹H and ¹³C NMR spectroscopy for its characterization. This document provides a robust experimental protocol, a detailed interpretation of spectral data by comparing it with the parent quinoline molecule, and an introduction to advanced 2D NMR techniques that ensure unambiguous assignment. The content herein is designed for researchers, scientists, and drug development professionals who rely on precise structural data to advance their work.
Introduction: The Importance of Structural Verification
Quinoline and its derivatives are foundational scaffolds in a vast array of pharmacologically active compounds.[1] The precise placement of substituents on the quinoline ring system dramatically influences the molecule's biological activity, toxicity, and physical properties. Therefore, unambiguous confirmation of the substitution pattern is a critical step in chemical synthesis and drug development.
This compound presents a simple yet illustrative case for NMR analysis. The two chlorine atoms, being powerful electron-withdrawing groups, significantly alter the electronic landscape of the aromatic system. This guide will demonstrate how ¹H and ¹³C NMR spectroscopy can be used to precisely map these electronic effects, confirming the 5,8-substitution pattern and providing a benchmark for the analysis of more complex quinoline derivatives.
Molecular Structure and Predicted Spectral Features
To approach the analysis systematically, we first consider the molecular structure and its inherent symmetry. The numbering convention for the quinoline ring is standard, starting from the nitrogen atom.
Caption: Structure and IUPAC numbering of this compound.
Based on this structure:
-
¹H NMR: We expect to see five distinct signals in the aromatic region, one for each proton (H2, H3, H4, H6, H7). Each signal will exhibit splitting (coupling) from its neighboring protons.
-
¹³C NMR: We anticipate nine distinct signals, as there are no elements of symmetry that would make any of the carbon atoms chemically equivalent. Seven of these will be from protonated carbons (CH) and two will be from quaternary carbons (C5, C8, C4a, C8a - though C5 and C8 are substituted with Cl).
A Self-Validating Experimental Protocol
High-quality, reproducible data is the bedrock of accurate analysis. The following protocol is designed to be a self-validating system for acquiring NMR spectra of this compound and similar small molecules.
Step 1: Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of this compound into a clean, dry vial.[2] The use of a sufficient sample amount is crucial for obtaining a good signal-to-noise ratio, especially for ¹³C NMR.[3]
-
Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is an excellent choice as it dissolves a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) provides a convenient secondary chemical shift reference.[4]
-
Dissolution & Transfer: Ensure the sample is fully dissolved. Any particulate matter can degrade the magnetic field homogeneity, leading to poor spectral resolution.[3] Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a high-quality 5 mm NMR tube.[5]
-
Sample Height: The optimal sample height for most modern spectrometers is around 4-5 cm (approx. 0.55-0.65 mL).[5] Incorrect sample height can make it difficult to achieve good magnetic field homogeneity (shimming).
Step 2: Data Acquisition
-
Instrumentation: Data should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the CDCl₃ to maintain a stable magnetic field. Automated or manual shimming procedures are then performed to optimize the magnetic field homogeneity across the sample volume.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Spectral Width: Set to cover a range of approximately -2 to 12 ppm.
-
Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to produce a spectrum with singlets for each carbon, simplifying interpretation.
-
Spectral Width: Set to cover a range of approximately 0 to 200 ppm.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, more scans are required. A typical acquisition may involve 1024 to 4096 scans, depending on the sample concentration and instrument sensitivity.
-
Spectral Analysis and Comparison
The key to interpreting the spectrum of this compound is to compare it with that of its parent, unsubstituted quinoline. The chlorine atoms exert strong inductive electron-withdrawing and weaker mesomeric electron-donating effects, which predictably alter the chemical shifts of nearby nuclei.[6]
¹H NMR Spectrum Analysis
The protons on the quinoline ring typically resonate in the aromatic region between 7.0 and 9.0 ppm. The electron-withdrawing nitrogen atom deshields adjacent protons, causing them to appear at a lower field (higher ppm).[7]
Comparison of Chemical Shifts (δ) in ppm:
| Proton | Quinoline (CDCl₃) | This compound (Predicted) | Rationale for Shift |
| H2 | ~8.90 (dd) | ~8.95 (dd) | Minimally affected by substituents on the other ring. Strongly deshielded by adjacent N. |
| H3 | ~7.35 (dd) | ~7.40 (dd) | Minimally affected. |
| H4 | ~8.10 (dd) | ~8.20 (dd) | Slightly deshielded due to proximity to the heterocyclic ring. |
| H6 | ~7.70 (ddd) | ~7.80 (d) | Deshielded by the inductive effect of the adjacent Cl at C5. The coupling pattern simplifies to a doublet due to the absence of H5. |
| H7 | ~7.50 (d) | ~7.60 (d) | Deshielded by the inductive effect of the adjacent Cl at C8. |
Note: The exact chemical shifts can vary with solvent and sample concentration. Quinolines are known to exhibit concentration-dependent shifts due to intermolecular π-π stacking interactions.[8]
¹³C NMR Spectrum Analysis
In the ¹³C NMR spectrum, the positions of the chlorine atoms are confirmed by the significant downfield shift of the carbons to which they are attached (C5 and C8) and the upfield shifts of the ortho and para carbons due to the mesomeric effect.
Comparison of Chemical Shifts (δ) in ppm:
| Carbon | Quinoline (CDCl₃) | This compound (Predicted) | Rationale for Shift |
| C2 | ~150.2 | ~151.0 | Minimally affected. |
| C3 | ~121.1 | ~122.0 | Minimally affected. |
| C4 | ~136.0 | ~137.0 | Minimally affected. |
| C4a | ~128.2 | ~129.5 | Quaternary carbon, influenced by nearby Cl at C5. |
| C5 | ~126.5 | ~130.0 | Directly attached to Cl , significant downfield shift (ipso-effect). |
| C6 | ~129.4 | ~128.0 | Ortho to C5-Cl, experiences a slight shielding effect. |
| C7 | ~127.7 | ~126.5 | Ortho to C8-Cl, experiences a slight shielding effect. |
| C8 | ~129.4 | ~133.0 | Directly attached to Cl , significant downfield shift (ipso-effect). |
| C8a | ~148.3 | ~147.0 | Quaternary carbon, ortho to C8-Cl, slight shielding. |
Advanced 2D NMR for Unambiguous Assignment
While 1D spectra provide a wealth of information, crowded regions or complex splitting patterns can lead to ambiguity. Two-dimensional (2D) NMR experiments provide an additional dimension of data, correlating signals to reveal the molecular framework with certainty.
Caption: Workflow for unambiguous structural elucidation using 2D NMR.
-
¹H-¹H COSY (Correlation Spectroscopy): This is the cornerstone of proton network analysis. It generates a 2D map showing cross-peaks between protons that are spin-coupled (typically 2-3 bonds apart).[9] For this compound, a COSY spectrum would show a clear correlation between H6 and H7, and a separate network of correlations between H2, H3, and H4, definitively separating the two aromatic ring systems.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton signal directly to the carbon signal it is attached to in one bond.[10][11] It resolves any overlap in the ¹H spectrum by spreading the signals across the much wider ¹³C chemical shift range. An HSQC spectrum would show five cross-peaks, one for each C-H pair (C2-H2, C3-H3, C4-H4, C6-H6, C7-H7), providing absolute confirmation of which proton is attached to which carbon.
Conclusion
The comprehensive NMR analysis of this compound demonstrates the power of modern spectroscopy in chemical research. By combining high-quality 1D ¹H and ¹³C experiments with comparative analysis against a known parent structure, the substitution pattern can be confidently determined. Furthermore, the application of 2D techniques like COSY and HSQC removes any potential ambiguity, providing a complete and self-validating structural assignment. This methodical approach is essential for ensuring the chemical integrity of compounds in academic and industrial research, particularly in the highly regulated field of drug development.
References
- 1. tsijournals.com [tsijournals.com]
- 2. scribd.com [scribd.com]
- 3. organomation.com [organomation.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. repository.uncw.edu [repository.uncw.edu]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 5,8-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 5,8-Dichloroquinoline. As a crucial intermediate in the synthesis of various pharmaceuticals, ensuring its purity and stability is paramount. This document will explore the nuances of different reversed-phase HPLC (RP-HPLC) approaches, offering insights into method selection, optimization, and validation, supported by experimental data from peer-reviewed literature.
Introduction: The Analytical Importance of this compound
This compound is a halogenated quinoline derivative. The quinoline ring system is a structural component in many synthetic compounds with a wide range of pharmacological activities. Given its role as a precursor, a robust and reliable analytical method is essential for quality control, stability testing, and impurity profiling in drug substance and product development. HPLC, particularly in the reversed-phase mode, is the predominant technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1]
Physicochemical Properties of this compound:
Understanding the physicochemical properties of this compound is fundamental to developing a selective and robust HPLC method.
| Property | Value | Implication for HPLC Method Development |
| Molecular Formula | C₉H₅Cl₂N[2] | --- |
| Molecular Weight | 198.051 g/mol [2] | Influences diffusion and mass transfer in the column. |
| Melting Point | 97-98 °C[2] | Relevant for sample preparation and stability. |
| Solubility | Generally soluble in organic solvents (e.g., methanol, acetonitrile), with limited aqueous solubility.[3] | Dictates the choice of diluent and mobile phase composition. Reversed-phase chromatography is a suitable choice. |
The hydrophobic nature of this compound, indicated by its limited water solubility, makes it an ideal candidate for reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.[4]
Comparative Analysis of RP-HPLC Methods
The development of a successful HPLC method hinges on the judicious selection of the stationary phase, mobile phase, and detector.[5] This section compares common approaches for the analysis of this compound and its analogues.
The choice of the stationary phase is the most critical parameter for achieving the desired selectivity.
-
C18 (Octadecylsilane) Columns: These are the most widely used columns in reversed-phase HPLC due to their high hydrophobicity and retention capabilities for a broad range of nonpolar to moderately polar compounds. For halogenated quinolines, C18 columns provide excellent retention based on hydrophobic interactions.
-
Phenyl Columns: These columns have a phenyl group bonded to the silica support. They offer alternative selectivity to C18 columns, particularly for aromatic compounds. The retention mechanism involves a combination of hydrophobic and π-π interactions between the phenyl rings of the stationary phase and the quinoline ring of the analyte.[4] This can be advantageous in separating structurally similar impurities.
Expert Insight: While C18 columns are a robust starting point, a phenyl-based stationary phase can offer enhanced selectivity for separating this compound from its isomers or related aromatic impurities. The use of methanol as the organic modifier in the mobile phase can further enhance these π-π interactions on a phenyl column.[4]
The mobile phase composition fine-tunes the retention and selectivity of the separation.
-
Organic Modifier (Acetonitrile vs. Methanol):
-
Acetonitrile (ACN): Generally provides lower backpressure and better UV transparency at lower wavelengths compared to methanol. Its elution strength is slightly higher for many compounds.
-
Methanol (MeOH): Can offer different selectivity compared to acetonitrile, especially for aromatic compounds when used with a phenyl column.[4] It is also a more cost-effective option.
-
-
Aqueous Phase and pH Control: The aqueous component of the mobile phase, often buffered, plays a crucial role, especially for ionizable compounds. Although this compound is a weakly basic compound, controlling the pH of the mobile phase can ensure consistent retention times and peak shapes by suppressing the ionization of any residual silanol groups on the silica-based stationary phase. A slightly acidic pH (e.g., using phosphoric acid or a phosphate buffer) is commonly employed to achieve this.[6][7][8]
Comparative Data from Literature for Dichloroquinoline Analogs:
| Analyte | Column | Mobile Phase | Key Finding |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Newcrom R1 (RP) | Acetonitrile, Water, and Phosphoric Acid | Simple conditions provide effective analysis.[6] |
| 4,8-Dichloroquinoline | Newcrom R1 (RP) | Acetonitrile, Water, and Phosphoric Acid | Method is scalable and suitable for preparative separation.[7] |
| Halogenated 8-hydroxyquinolines | Phenyl-silica | 0.001 M NiCl₂ in Acetonitrile-Methanol-Water (30:20:50) | The formation of nickel complexes allows for separation with detection at 273 nm.[9] |
| 5-chloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline | ACQUITY UPLC BEH C18 | Acetonitrile-0.1% o-phosphoric acid (55:45 v/v) | A rapid UPLC method with a run time of less than 2 minutes.[10][11] |
Stability-Indicating HPLC Method: A Critical Requirement
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[12][13] This is a regulatory requirement for drug stability studies.[1]
Forced Degradation Studies: To develop a stability-indicating method, the drug substance is subjected to stress conditions such as acid and alkali hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[13][14][15] The HPLC method must then be able to resolve the main peak of this compound from all the degradation product peaks.
A study on the related compound, 5,7-dichloro-8-hydroxyquinoline, demonstrated that it was susceptible to degradation under various stress conditions.[10][11] A well-developed HPLC or UPLC method was able to separate the parent compound from these degradants, proving its stability-indicating capability.[10][11]
Experimental Protocols
The following protocols are representative examples based on the literature for developing a robust HPLC method for this compound and related compounds.
This protocol is a good starting point for the routine analysis of this compound.
-
Chromatographic System:
-
HPLC System: A system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water.
-
B: Acetonitrile.
-
-
Gradient: 60% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm (or determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in methanol or a mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.
-
This protocol is adapted from a method for a similar compound and is designed for faster analysis and higher resolution, suitable for stability studies.[10][11]
-
Chromatographic System:
-
Forced Degradation Sample Preparation:
-
Acid/Base Hydrolysis: Reflux the sample solution with 0.1 N HCl or 0.1 N NaOH at 80 °C for 2 hours, then neutralize.
-
Oxidation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.[14]
-
Photodegradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
Method Validation
Any developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][16]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity of the analyte peak should be demonstrated using a PDA detector. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999.[17] |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% over at least three concentration levels. |
| Precision (Repeatability and Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like flow rate, pH, and mobile phase composition are slightly varied.[13] |
Visualization of Workflow
Caption: A typical workflow for HPLC method development and validation.
Conclusion
The selection of an appropriate HPLC method for this compound depends on the specific analytical needs. For routine quality control, a standard RP-HPLC method using a C18 column with an acetonitrile/water mobile phase is often sufficient. However, for complex samples or stability studies requiring the separation of closely related impurities and degradation products, a method employing a phenyl column or a high-resolution UPLC system may be necessary. Method development should be a systematic process, guided by the physicochemical properties of the analyte and culminating in a thorough validation to ensure the generation of reliable and accurate data.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Separation of 5,7-Dichloro-8-hydroxy-2-methylquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of 4,8-Dichloroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. (PDF) A New Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Determination of Kinetin Riboside (Plant Hormone) in Dequalinium Chloride Based Self-assembled Vesicles: Development, Validation, and Force Degradation Study (2023) | Tejas Agnihotri | 4 Citations [scispace.com]
A Senior Application Scientist's Guide to Dichloroquinoline Reactivity: A Comparative Analysis of 5,8-Dichloroquinoline
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of innovation. Its halogenated derivatives, particularly dichloroquinolines, serve as versatile intermediates for crafting complex molecules with significant biological activity. However, not all dichloroquinolines are created equal. The precise placement of the two chlorine atoms on the quinoline ring dramatically alters the molecule's electronic landscape and steric environment, dictating its reactivity and the strategic path to its functionalization.
This guide provides an in-depth comparison of the reactivity of 5,8-dichloroquinoline with other common dichloroquinoline isomers. Moving beyond a simple catalog of reactions, we will explore the underlying principles of regioselectivity and provide field-proven experimental protocols to empower you to make informed decisions in your synthetic endeavors.
The Decisive Factor: Understanding Reactivity in the Quinoline Core
The reactivity of any substituted quinoline is fundamentally governed by the interplay of electronic effects originating from the heterocyclic nitrogen atom and the positions of the substituents.
Pillar 1: The Influence of the Nitrogen Atom The nitrogen atom in the quinoline ring is electron-withdrawing. This has a profound, dual effect on the molecule's reactivity:
-
Activation of the Heterocyclic Ring: The pyridine half of the molecule (Positions 2, 3, and 4) is rendered electron-deficient. This significantly activates positions 2 and 4 (analogous to the α- and γ-positions in pyridine) towards nucleophilic aromatic substitution (SNAr).[1][2][3]
-
Deactivation of the Carbocyclic Ring: Conversely, the benzene half of the molecule (Positions 5, 6, 7, and 8) becomes comparatively less reactive towards electrophilic substitution than benzene itself. Halogens on this ring behave more like those on a standard chlorobenzene, requiring more forcing conditions or catalytic cycles for substitution.[1]
Pillar 2: Regioselectivity - The Art of Controlled Functionalization Regioselectivity refers to the preference for a reaction to occur at one specific position over other possible positions.[4] In dichloroquinolines, achieving regioselectivity is paramount for efficient synthesis. The choice of reaction type, catalyst, ligand, and conditions can be expertly manipulated to target a single chlorine atom, even in the presence of another.
Visualizing Reactivity Factors
The following diagram illustrates the key decision points that influence the reactivity and synthetic outcome when working with dichloroquinolines.
Caption: Logical relationship of factors influencing the reactivity of chloroquinolines.
Comparative Reactivity Analysis: An Isomer-by-Isomer Breakdown
The Subject: this compound
With both chlorine atoms situated on the carbocyclic ring, this compound's reactivity profile is distinct.
-
Nucleophilic Aromatic Substitution (SNAr): Both the C5 and C8 positions are not directly activated by the ring nitrogen. Consequently, SNAr reactions are difficult and require harsh conditions (high temperatures, strong nucleophiles). This low reactivity can be a strategic advantage, allowing for chemistry at other positions if the molecule were more complex.
-
Metal-Catalyzed Cross-Coupling: This is the most viable path for functionalizing this compound. Both positions can participate in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. Achieving mono-substitution over di-substitution typically requires careful control of stoichiometry and reaction conditions. This isomer is also a key precursor for synthesizing quinoline-5,8-diones, a class of compounds investigated for various biological activities, including anti-HIV and anti-cancer properties.[5][6]
The Activated Isomer: 2,4-Dichloroquinoline
This isomer is arguably one of the most reactive, with both chlorines at the electronically activated C2 and C4 positions.
-
Nucleophilic Aromatic Substitution (SNAr): It readily reacts with nucleophiles. The C4 position is often the most susceptible to initial attack, a phenomenon well-documented in the analogous 2,4-dichloroquinazoline system.[7][8] This allows for sequential, regioselective substitutions.
-
Metal-Catalyzed Cross-Coupling: High reactivity is also observed in cross-coupling. Interestingly, regioselectivity can be finely tuned. For instance, in Sonogashira couplings, the C2 position can be selectively alkynylated, leaving the C4 chlorine available for a subsequent Suzuki coupling.[9] In other couplings, additives like LiCl have been shown to switch the preferred reaction site from C2 to C4.[10][11]
The Workhorse: 4,7-Dichloroquinoline
As the core of the famous antimalarial drug chloroquine, 4,7-dichloroquinoline is a prime example of differential reactivity.[12][13][14]
-
Nucleophilic Aromatic Substitution (SNAr): The C4 chlorine is highly activated and undergoes SNAr with amines and other nucleophiles with exceptional ease and selectivity.[15][16]
-
Metal-Catalyzed Cross-Coupling: The C7 chlorine is on the carbocyclic ring and is significantly less reactive. This disparity is the key to its synthetic utility. One can perform SNAr at C4 under mild conditions, leaving the C7 position completely untouched for subsequent, more demanding cross-coupling reactions.
Data Summary: Reactivity at a Glance
The following table summarizes the relative reactivity of the chlorine atoms in these isomers towards the two major classes of substitution reactions.
| Dichloroquinoline Isomer | Position | Reactivity in SNAr | Reactivity in Pd-Catalyzed Cross-Coupling | Key Strategic Feature |
| This compound | C5 & C8 | Very Low | Moderate to High | Both positions are on the carbocyclic ring; requires catalysis for functionalization. |
| 2,4-Dichloroquinoline | C2 & C4 | Very High | Very High | Highly activated; regioselectivity can be controlled by reaction conditions.[9][10][11] |
| 4,7-Dichloroquinoline | C4 | Very High | Very High | Exceptional differential reactivity between C4 (activated) and C7 (non-activated).[15][16] |
| C7 | Very Low | Moderate |
Experimental Protocols and Methodologies
Trustworthiness in synthetic chemistry is built on robust, reproducible protocols. The following sections provide detailed, self-validating methodologies for key transformations, explaining the causal relationships behind the choice of reagents and conditions.
Protocol 1: Selective Nucleophilic Aromatic Substitution (SNAr) at C4 of 4,7-Dichloroquinoline
This protocol demonstrates the selective substitution at the activated C4 position, a cornerstone reaction in the synthesis of numerous bioactive molecules.[15]
Rationale: The C4 position's reactivity is enhanced by the electron-withdrawing effect of the quinoline nitrogen. This allows the reaction to proceed under relatively mild conventional heating or even microwave-assisted conditions, without affecting the C7 chlorine.[15]
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 4,7-dichloroquinoline (1.0 eq) in a suitable solvent (e.g., ethanol, NMP, or isopropanol), add the desired primary or secondary amine (1.0-1.2 eq).
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates (often as a hydrochloride salt), it can be collected by filtration.
-
Purification: If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-amino-7-chloroquinoline derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a powerful method for forming C-C bonds.[17][18][19] This generalized protocol can be adapted for various dichloroquinolines, with the understanding that positions on the carbocyclic ring (like C5 and C8) will require more optimized conditions (e.g., stronger bases, more sophisticated ligands) than the activated positions.
Rationale: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[20] The key steps are oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation with the activated boronic acid species, and reductive elimination to form the C-C bond and regenerate the catalyst. The choice of base is critical for activating the boronic acid for the transmetalation step.
Step-by-Step Procedure:
-
Inert Atmosphere: Assemble a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add the dichloroquinoline (1.0 eq), the aryl or vinyl boronic acid (1.1-1.5 eq), a palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
For C-N bond formation, especially with less reactive aryl chlorides (like those at C5 or C8) or sterically hindered amines, the Buchwald-Hartwig amination is often superior to SNAr.[21][22][23]
Rationale: This palladium-catalyzed reaction offers broad substrate scope and functional group tolerance. The choice of phosphine ligand is critical; sterically bulky, electron-rich ligands (e.g., XPhos, tBuBrettPhos) are often required to facilitate the key oxidative addition and reductive elimination steps, particularly for challenging substrates like aryl chlorides.[24][25][26]
Step-by-Step Procedure:
-
Inert Atmosphere: In a glovebox or using a Schlenk line, add the dichloroquinoline (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 eq) to a reaction vessel.
-
Reagent Addition: Add the amine (1.1-1.2 eq) and anhydrous, degassed toluene or dioxane.
-
Heating: Seal the vessel and heat to 80-110 °C. Monitor the reaction's progress.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl and dilute with ethyl acetate.
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry, and concentrate. Purify the product via column chromatography.
Visualizing an Experimental Workflow
The following diagram provides a generalized workflow applicable to the cross-coupling protocols described above.
References
- 1. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselectivity - Wikipedia [en.wikipedia.org]
- 5. ANALYSIS OF QUINOLINEQUINONE REACTIVITY, CYTOTOXICITY, AND ANTI-HIV-1 PROPERTIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 14. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 24. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 5,8-Dichloroquinoline and 5,7-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities.[1] Among these, dichloro-substituted quinolines have emerged as privileged scaffolds in the design of novel therapeutic agents. This guide provides an in-depth technical comparison of two isomeric compounds: 5,8-dichloroquinoline and 5,7-dichloroquinoline. While seemingly minor, the positional difference of a single chlorine atom can significantly impact the physicochemical properties and, consequently, the biological activity of these molecules. This document aims to objectively compare their known biological activities, delve into their mechanisms of action, and provide standardized experimental protocols for their evaluation, thereby serving as a valuable resource for researchers in drug discovery and development.
Chemical and Physicochemical Properties: A Tale of Two Isomers
The distinct placement of chlorine atoms in this compound and 5,7-dichloroquinoline dictates their electronic distribution, lipophilicity, and steric profile, all of which are critical determinants of biological activity.
| Property | This compound | 5,7-Dichloroquinoline |
| Chemical Structure | ||
| CAS Number | 28854-1[2] | 4964-77-6 |
| Molecular Formula | C₉H₅Cl₂N | C₉H₅Cl₂N |
| Molecular Weight | 198.05 g/mol | 198.05 g/mol |
| Melting Point | 97-98 °C | Not available |
| LogP (Predicted) | 3.65 | 3.65 |
Note: Experimental data for this compound is limited in publicly available literature. The LogP values are predicted and indicate similar lipophilicity between the two isomers.
Comparative Biological Activities
While direct comparative studies between this compound and 5,7-dichloroquinoline are scarce, analysis of available data on these and structurally related compounds allows for an insightful, albeit indirect, comparison.
Anticancer Activity
Quinoline derivatives are known to exhibit anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[3][4]
5,7-Dichloroquinoline Derivatives: Derivatives of 5,7-dichloro-8-hydroxyquinoline have demonstrated notable anticancer activity. For instance, the palladium(II) complex of 5-chloro-7-iodo-8-hydroxyquinoline (a close analog) has been investigated as a potential anticancer agent.[5] The mechanism of action for many quinoline-based anticancer agents is linked to the inhibition of protein kinases and disruption of cell cycle progression.[1]
Antimicrobial Activity
The quinoline scaffold is a well-established pharmacophore in antimicrobial agents.
5,7-Dichloroquinoline Derivatives: 5,7-dichloro-8-hydroxyquinoline (cloxyquin) and its derivatives have well-documented antibacterial and antifungal properties.[7][8] The antimicrobial action of 8-hydroxyquinolines is often attributed to their ability to chelate metal ions, which are essential for microbial enzyme function.[9] Derivatives of 5,7-dichloroquinoline-8-thiol have also shown antimicrobial activity.[10]
This compound and Analogs: Specific antimicrobial activity data (e.g., MIC values) for this compound is not prominently reported in the available scientific literature. However, the broader class of quinolinequinones, which share the core heterocyclic system, has demonstrated significant activity against various bacterial and fungal strains.[11]
Mechanisms of Action: A Deeper Dive
Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for rational drug design.
Anticancer Mechanisms
-
5,7-Dichloroquinoline Derivatives (8-Hydroxy Analogs): The anticancer mechanism of 8-hydroxyquinoline derivatives like clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is multifaceted. It has been shown to induce apoptosis and inhibit the proteasome, NF-kappa B signaling, and histone deacetylases.[12][13] These actions collectively disrupt cancer cell survival and proliferation.
-
Quinoline-5,8-diones (Analogs of this compound): These compounds can exert their anticancer effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis. They can also act as inhibitors of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1).
Caption: Potential anticancer mechanisms of action.
Antimicrobial Mechanisms
-
5,7-Dichloroquinoline Derivatives (8-Hydroxy Analogs): The primary antimicrobial mechanism of 8-hydroxyquinolines is believed to be their ability to chelate divalent metal ions like Fe²⁺ and Cu²⁺. These ions are crucial cofactors for many bacterial enzymes involved in essential metabolic processes. By sequestering these ions, the compounds effectively inhibit bacterial growth.
Caption: Metal chelation as an antimicrobial mechanism.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed protocols for assessing the cytotoxic and antimicrobial activities of these compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Caption: MTT assay workflow for cytotoxicity testing.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of the test compound (this compound or 5,7-dichloroquinoline) in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO-treated cells) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. A potential anticancer agent: 5-chloro-7-iodo-8-hydroxyquinolinium dichlorido(5-chloro-7-iodoquinolin-8-olato-κ2 N,O)palladium(II) dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activity of 5,7-dichloroquinoline-8-thiol and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to In Vitro Testing Protocols for 5,8-Dichloroquinoline Analogs
In the landscape of oncological research, quinoline derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide array of biological activities, including potent anticancer properties.[1] Among these, 5,8-dichloroquinoline analogs are of particular interest due to their potential to overcome drug resistance and offer novel mechanisms of action. This guide provides an in-depth comparison of essential in vitro testing protocols designed to rigorously evaluate the therapeutic potential of these compounds. The focus is on establishing a logical, step-by-step workflow, from initial cytotoxicity screening to elucidating the underlying mechanisms of action, ensuring scientific integrity and reproducibility.
The journey of a novel compound from synthesis to a potential clinical candidate is paved with meticulous preclinical evaluation.[2] For researchers, scientists, and drug development professionals, the selection of appropriate in vitro assays is a critical first step.[3] This guide is structured to not only provide detailed protocols but also to explain the scientific rationale behind each experimental choice, thereby creating a self-validating system for your research.
Experimental Workflow: A Hierarchical Approach
A systematic approach to evaluating this compound analogs is paramount. The experimental workflow should be designed as a funnel, starting with broad screening assays to identify promising candidates and progressively moving towards more focused mechanistic studies.
Caption: General experimental workflow for anticancer assessment of this compound analogs.
Part 1: Primary Screening - Assessing Cytotoxicity and Antiproliferative Effects
The initial phase of in vitro testing focuses on determining the cytotoxic and antiproliferative activity of the this compound analogs across a panel of relevant cancer cell lines. This step is crucial for identifying lead compounds and determining their effective concentration range.
Cell Line Selection: The Foundation of Relevant Data
The choice of cell lines is a critical determinant of the translational relevance of your findings. It is advisable to use a diverse panel of cancer cell lines representing different tumor types. For instance, if the target is lung cancer, cell lines like A549 (non-small cell lung carcinoma) could be employed.[4] The NCI-60 panel, a collection of 60 human cancer cell lines, offers a standardized and comprehensive platform for initial screening.[5]
Key Considerations:
-
Tumor Type Relevance: Select cell lines that align with the intended therapeutic application of the compounds.
-
Genetic Background: Consider cell lines with known mutations (e.g., p53 status, EGFR mutations) to identify potential selective activities.
-
Growth Characteristics: Document the doubling time of each cell line to optimize assay duration.
Cytotoxicity and Cell Proliferation Assays: A Comparative Overview
Several assays are available to measure cell viability and proliferation. The choice of assay depends on the specific research question and available resources.[6]
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity through the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[1] | Inexpensive, widely used, and well-established.[6] | Can be affected by compounds that alter cellular metabolism; requires a solubilization step. |
| SRB Assay | Measures total protein content, which is proportional to cell number. | Less susceptible to interference from metabolic alterations; simple and reproducible. | Can be less sensitive than metabolic assays for detecting early cytotoxic events. |
| CellTiter-Glo® Luminescent Cell Viability Assay | Quantifies ATP, an indicator of metabolically active cells, through a luciferase reaction.[7] | Highly sensitive, rapid (single-step addition), and suitable for high-throughput screening. | More expensive than colorimetric assays. |
Protocol: MTT Assay for Cytotoxicity Screening [8]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.[8]
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Part 2: Secondary Screening - Unraveling the Mechanism of Action
Once promising this compound analogs with significant cytotoxic activity have been identified, the next step is to investigate their mechanism of action. This involves determining whether the compounds induce apoptosis, cause cell cycle arrest, or inhibit cell migration.
Apoptosis Assays: Detecting Programmed Cell Death
Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs.[1] Several assays can be used to detect and quantify apoptosis.
| Assay | Principle | Information Gained |
| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[9] | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10] |
| Caspase Activity Assays | Measures the activity of caspases, a family of proteases that are key mediators of apoptosis.[1] | Quantifies the activation of specific caspases (e.g., caspase-3, -8, -9). |
Protocol: Annexin V/PI Staining for Apoptosis Detection [1][9]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound analogs at their IC50 concentrations for a predetermined time (e.g., 24, 48 hours).[1]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[1]
-
Washing: Wash the cells twice with cold PBS.[1]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
Caption: Simplified overview of apoptosis signaling pathways.
Cell Cycle Analysis: Investigating Proliferation Blockade
Many anticancer compounds exert their effects by arresting the cell cycle at specific phases (G1, S, or G2/M), thereby preventing cell division.[9]
Protocol: Propidium Iodide Staining for Cell Cycle Analysis [11]
-
Cell Seeding and Treatment: Seed cells and treat with the this compound analogs as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[11]
-
Washing and Staining: Wash the fixed cells with PBS and then stain with a solution containing Propidium Iodide and RNase A.[11]
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Part 3: Target Validation and Advanced Models
For lead compounds that demonstrate a clear mechanism of action, further studies are necessary to identify their specific molecular targets and to evaluate their efficacy in more physiologically relevant models.
Signaling Pathway Analysis
Understanding how this compound analogs modulate key signaling pathways involved in cancer progression (e.g., PI3K/Akt, MAPK) is crucial. Techniques like Western blotting can be used to assess the phosphorylation status and expression levels of key proteins within these pathways.
3D Cell Culture Models
Traditional 2D cell cultures do not fully recapitulate the complexity of the tumor microenvironment.[3][12] 3D models, such as spheroids and organoids, provide a more accurate representation of in vivo tumors and are increasingly being used for preclinical drug evaluation.[12][13]
Conclusion
The in vitro evaluation of this compound analogs requires a multi-faceted and systematic approach. By employing a hierarchical testing strategy, from broad cytotoxicity screening to detailed mechanistic studies, researchers can effectively identify and characterize promising anticancer agents. The protocols and comparative data presented in this guide provide a robust framework for conducting these essential preclinical investigations, ultimately paving the way for the development of novel and effective cancer therapies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 4. Synthesis and In Vitro Pharmacological Evaluation of 5,8-Dideaza Analogs of Methotrexate [mdpi.com]
- 5. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. noblelifesci.com [noblelifesci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. eurekalert.org [eurekalert.org]
- 13. reactionbiology.com [reactionbiology.com]
Benchmarking the Performance of 5,8-Dichloroquinoline-Based Compounds Against Known Standards: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of 5,8-dichloroquinoline-based compounds against established standards in anticancer and antimicrobial research. By providing detailed experimental protocols, comparative data, and an in-depth analysis of the underlying scientific principles, this document serves as a practical resource for evaluating the therapeutic potential of this promising class of molecules.
Introduction to this compound and Its Therapeutic Potential
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among its many derivatives, this compound has emerged as a molecule of significant interest due to its potential anticancer and antimicrobial properties. The presence of two chlorine atoms on the quinoline ring can profoundly influence the compound's electronic properties, lipophilicity, and ability to interact with biological targets, making it a compelling candidate for further investigation and development.
To rigorously assess the therapeutic promise of novel this compound derivatives, it is imperative to benchmark their performance against known, clinically relevant standards. For anticancer activity, drugs such as Cisplatin and Doxorubicin serve as benchmarks due to their well-characterized mechanisms of action and extensive clinical use. In the realm of antimicrobial research, Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, provides a robust standard for comparison. This guide outlines the methodologies to perform these critical comparisons and presents a framework for interpreting the resulting data.
Comparative Analysis of Anticancer Activity
The cytotoxic potential of this compound derivatives against cancer cells is a primary area of investigation. A standard method for this evaluation is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) of Dichloroquinoline Derivatives and Standard Anticancer Drugs
| Compound/Drug | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) |
| 5,7-dichloro-8-hydroxyquinoline * | ~20-50 µM | ~20-50 µM | ~20-50 µM |
| Cisplatin | ~5-15 µM | ~1-5 µM | ~5-20 µM |
| Doxorubicin | ~0.1-1 µM | ~0.01-0.1 µM | ~0.1-1 µM |
The hypothesized mechanism of action for many quinoline-based anticancer agents involves the induction of apoptosis (programmed cell death) and the inhibition of topoisomerases, enzymes critical for DNA replication and repair. The electron-withdrawing nature of the chlorine substituents on the this compound scaffold may enhance its ability to intercalate with DNA or interact with key enzymatic targets.
Experimental Workflow: In Vitro Cytotoxicity Assessment
A typical workflow for assessing the anticancer activity of a test compound is outlined below.
Caption: Workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.
Detailed Protocol: MTT Assay for Cytotoxicity
This protocol provides a step-by-step guide for performing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3]
-
Cell Seeding:
-
Harvest exponentially growing cancer cells (e.g., MCF-7, HeLa, A549).
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative and standard drugs (Cisplatin, Doxorubicin) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Comparative Analysis of Antimicrobial Activity
The antimicrobial potential of this compound derivatives can be assessed against a panel of clinically relevant bacteria. The agar well diffusion method provides a straightforward initial screening of antibacterial activity.
Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm) of a Dichloroquinoline Derivative and a Standard Antibiotic
| Compound/Drug | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) |
| 5,7-dichloro-8-hydroxyquinoline * | ~10-15 mm | ~12-18 mm |
| Ciprofloxacin (10 µ g/disc ) | ~25-35 mm | ~22-30 mm |
Note: Data for the closely related 5,7-dichloro-8-hydroxyquinoline is presented as a proxy. The actual zone of inhibition for this compound derivatives must be determined experimentally.
The proposed mechanism for the antimicrobial action of some quinoline compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The structural features of this compound may facilitate its binding to these enzymes, leading to bacterial cell death.
Experimental Workflow: Antimicrobial Susceptibility Testing
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a substance.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5,8-Dichloroquinoline
For researchers and scientists in the fast-paced world of drug development, meticulous laboratory practice is paramount. While the focus is often on synthesis and discovery, the responsible management of chemical waste is a critical component of ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of 5,8-dichloroquinoline, a halogenated aromatic compound. Our goal is to equip you with the necessary knowledge to handle this chemical's waste stream with confidence, ensuring the safety of yourself, your colleagues, and the environment.
Understanding the Hazards: Why Proper Disposal is Critical
This compound is a compound that requires careful handling due to its inherent hazards. It is known to cause skin and serious eye irritation and may lead to an allergic skin reaction.[1] Furthermore, it is toxic to aquatic life with long-lasting effects, making its containment from environmental release a primary concern.[1] The toxicological properties of this compound have not been fully investigated, underscoring the need for cautious handling and disposal.[1]
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | GHS07 |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation.[1] | GHS07 |
| Skin Sensitization (Category 1) | May cause an allergic skin reaction.[1] | GHS07 |
| Hazardous to the Aquatic Environment (Chronic, Category 2) | Toxic to aquatic life with long lasting effects.[1] | GHS09 |
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any procedure involving this compound, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber). | To prevent skin contact and potential irritation or allergic reactions.[2] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[3] | To protect against dust particles and splashes. |
| Skin and Body Protection | Long-sleeved laboratory coat and appropriate protective clothing. | To prevent skin exposure.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust is generated.[5] | To avoid inhalation of dust particles. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with its removal by trained professionals. The following workflow provides a detailed, sequential guide for laboratory personnel.
Caption: A generalized workflow for the proper disposal of this compound.
Part 1: Preparation
-
Review the Safety Data Sheet (SDS): Before handling this compound for any purpose, thoroughly review its SDS.[1] This document contains critical information on hazards, handling, and emergency procedures.
-
Don Appropriate PPE: As detailed in the table above, ensure you are wearing the correct PPE before you begin work.
-
Designate a Satellite Accumulation Area (SAA): All laboratories that generate hazardous waste must establish a designated SAA.[6] This is where you will store your waste containers before they are collected. The SAA should be in a well-ventilated, cool, and dry location.
Part 2: Waste Segregation - The Cornerstone of Safe Disposal
The most critical step in the disposal process is the correct segregation of waste. As a chlorinated aromatic compound, this compound waste is classified as halogenated organic waste .[2][7] It is imperative that this waste stream is kept separate from all other types of waste, especially non-halogenated organic waste.[1][5] Mixing these waste streams can complicate and significantly increase the cost of disposal.[8]
-
Solid Waste: This includes unused or expired this compound, contaminated gloves, weigh boats, and paper towels.
-
Liquid Waste: This comprises any solutions containing this compound, as well as solvent rinsates from cleaning contaminated glassware.
-
Sharps Waste: Any needles, scalpels, or other sharp implements contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
Part 3: Collection and Containment Protocols
Protocol 3.1: Solid Waste Collection
-
Container: Use a designated, clearly labeled, wide-mouth container for solid halogenated organic waste. The container should be made of a material compatible with the waste and have a secure, tight-fitting lid.
-
Procedure:
Protocol 3.2: Liquid Waste Collection
-
Container: Use a designated, labeled, and sealable container, such as a carboy, for liquid halogenated organic waste.[2]
-
Procedure:
Protocol 3.3: Decontamination of Glassware and Equipment
All glassware and equipment that have come into contact with this compound must be decontaminated before being washed for reuse.[1]
-
Initial Rinse: In a chemical fume hood, rinse the contaminated glassware or equipment with a suitable organic solvent (e.g., acetone).[1]
-
Collect Rinsate: This initial solvent rinse (rinsate) is now considered hazardous waste. It must be collected and added to your designated liquid halogenated organic waste container.[1]
-
Subsequent Rinses: For highly toxic or persistent chemicals, it is good practice to perform a triple rinse, collecting all rinsates as hazardous waste.
-
Final Cleaning: After the solvent rinse, the glassware can be washed with soap and water.
Part 4: Waste Container Management
Proper management of your waste containers is essential for safety and compliance.
-
Labeling: As soon as you begin to add waste to a container, it must be labeled.[8] The label must include the words "Hazardous Waste" and the full chemical name(s) of the contents.[1]
-
Storage: Keep waste containers securely closed when not in use.[6] Store them in your designated SAA, segregated from incompatible materials.[6]
-
Full Containers: Once a container is full, it should be removed from the SAA within three days.[6] Arrange for pickup through your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures: Spill Response
In the event of a spill, a prompt and informed response can significantly mitigate potential hazards.
For a small, manageable solid spill of this compound:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate the Area: If necessary, restrict access to the spill area.
-
Don PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if there is a risk of airborne dust.
-
Containment: Carefully cover the spill with an absorbent material to prevent the powder from becoming airborne.[4]
-
Clean-up:
-
Gently sweep or scoop the spilled material and absorbent into a designated hazardous waste container for solids.[4][10] Take care not to create dust.[10]
-
After removing the bulk of the material, wipe the area with a wet paper towel or spill pad.[4][10]
-
Place all cleaning materials (gloves, wipes, etc.) into the hazardous waste container.[4]
-
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident to your supervisor and EHS office as per your institution's policy.
For large spills, or if you are ever in doubt, evacuate the area and contact your institution's emergency response team immediately.
Conclusion
The responsible disposal of this compound is not merely a regulatory obligation but a cornerstone of a robust safety culture in the laboratory. By adhering to the principles of proper segregation, containment, and the detailed procedures outlined in this guide, you contribute to a safer research environment for everyone. Always remember that the Safety Data Sheet is your primary source of information, and your institution's Environmental Health and Safety department is your key partner in managing chemical waste.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. westlab.com [westlab.com]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. essex.ac.uk [essex.ac.uk]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. unigoa.ac.in [unigoa.ac.in]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 5,8-Dichloroquinoline
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE) for handling 5,8-Dichloroquinoline, a halogenated quinoline derivative. Our goal is to empower you with the knowledge to work safely and effectively, making this your trusted resource for laboratory safety and chemical handling.
The following guidance is synthesized from established safety protocols and data from analogous chemical compounds, providing a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for this compound. Structurally similar compounds, such as 5,7-Dichloro-8-hydroxyquinoline and 4,7-Dichloroquinoline, are known to be irritants to the skin, eyes, and respiratory tract.[1][2][3][4][5] Therefore, a cautious and comprehensive approach to PPE is essential.
Understanding the Risks: The "Why" Behind the "What"
Before delving into specific PPE recommendations, it's crucial to understand the potential hazards associated with this compound. Based on data from similar chlorinated quinolines, the primary routes of exposure and potential health effects include:
-
Dermal (Skin) Contact: Can cause skin irritation.[1][3][4] Prolonged or repeated contact may lead to dermatitis.
-
Ocular (Eye) Contact: Can cause serious eye irritation.[1][3][4]
-
Ingestion: May be harmful if swallowed.
Given these risks, the selection of PPE is not merely a box-ticking exercise but a critical component of a comprehensive safety strategy designed to prevent exposure and ensure your well-being.
Core Personal Protective Equipment for this compound
The following table summarizes the essential PPE for handling this compound in various laboratory settings.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Safety glasses with side shields or chemical splash goggles (conforming to EN166 or OSHA 29 CFR 1910.133).[4][5] | Nitrile or neoprene gloves.[6] Double gloving is recommended for enhanced protection. | Standard laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| High-Volume Handling or Operations Outside a Fume Hood | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves.[6] Ensure gloves are of a suitable thickness and are regularly inspected for signs of degradation. | Chemical-resistant lab coat or apron over a standard lab coat. | A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges.[7] |
| Accidental Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant suit or coveralls. | A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges or a self-contained breathing apparatus (SCBA) for large spills.[7] |
A Deeper Dive into Your Protective Ensemble
Eye and Face Protection: Your First Line of Defense
Standard safety glasses with side shields are the minimum requirement. However, for any task with a risk of splashing, chemical splash goggles are essential.[4][5] A face shield should be worn in conjunction with goggles when handling larger quantities or during procedures with a higher risk of splashes.
Hand Protection: Choosing the Right Glove
-
Inspect gloves for any signs of damage before each use.
-
Practice double gloving to provide an additional layer of protection.
-
Change gloves frequently , especially if contamination is suspected.
-
Wash hands thoroughly after removing gloves.
Body Protection: Beyond the Lab Coat
A standard laboratory coat is suitable for low-volume work. For procedures with a higher risk of splashes or contamination, a chemical-resistant apron or a disposable chemical-resistant lab coat should be worn over the primary lab coat. All protective clothing should be removed before leaving the laboratory.
Respiratory Protection: When Air Quality is a Concern
In a well-ventilated laboratory with a certified chemical fume hood, respiratory protection is typically not necessary for routine handling of small quantities. However, in situations where ventilation is inadequate, or during the cleanup of a significant spill, respiratory protection is mandatory. An air-purifying respirator with organic vapor and acid gas cartridges is recommended.[7] For large-scale emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[8]
Procedural Discipline: Donning and Doffing of PPE
The effectiveness of PPE is contingent on its correct use. Follow this step-by-step protocol to minimize the risk of contamination.
Donning (Putting On) PPE
-
Hand Hygiene: Start with clean hands. Wash them thoroughly with soap and water.
-
First Pair of Gloves: Put on the inner pair of gloves.
-
Lab Coat/Coverall: Don your laboratory coat, ensuring it is fully buttoned.
-
Second Pair of Gloves: Put on the outer pair of gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
-
Eye and Face Protection: Put on your safety glasses or goggles. If required, add a face shield.
-
Respirator (if needed): Perform a fit check to ensure a proper seal.
Doffing (Taking Off) PPE
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.
-
Lab Coat/Coverall: Unbutton your lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Eye and Face Protection: Remove your face shield (if used) and then your safety glasses or goggles.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Visualizing Your Safety Workflow
To aid in the decision-making process for PPE selection, the following workflow diagram is provided.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Disposal of Contaminated Materials
All disposable PPE, including gloves, lab coats, and any materials used for spill cleanup, must be considered hazardous waste.[4] These materials should be collected in a designated, labeled, and sealed container for disposal by a licensed chemical waste contractor. Do not dispose of contaminated materials in general laboratory trash.
Conclusion: Fostering a Culture of Safety
Handling chemicals like this compound demands a proactive and informed approach to safety. By understanding the risks, selecting the appropriate PPE, and adhering to strict protocols for its use and disposal, you can create a safer laboratory environment for yourself and your colleagues. This guide serves as a foundational resource, but it is crucial to supplement this information with your institution's specific safety policies and procedures. Your commitment to safety is integral to the advancement of scientific discovery.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
